PROTAC FKBP Degrader-3
Description
BenchChem offers high-quality PROTAC FKBP Degrader-3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PROTAC FKBP Degrader-3 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-1-[3-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H90N6O17S/c1-11-51(48-35-57(84-8)61(86-10)58(36-48)85-9)65(79)73-27-13-12-17-52(73)67(81)91-54(24-20-44-21-25-55(82-6)56(33-44)83-7)47-15-14-16-50(34-47)90-41-59(76)69-26-28-87-29-30-88-31-32-89-40-60(77)72-63(68(3,4)5)66(80)74-39-49(75)37-53(74)64(78)70-38-45-18-22-46(23-19-45)62-43(2)71-42-92-62/h14-16,18-19,21-23,25,33-36,42,49,51-54,63,75H,11-13,17,20,24,26-32,37-41H2,1-10H3,(H,69,76)(H,70,78)(H,72,77)/t49-,51+,52+,53+,54?,63-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQROXFLIRBPGZ-DCXOQVPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H90N6O17S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1295.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Engineering Targeted Protein Degradation: A Technical Guide to PROTAC FKBP Degrader-3
Executive Summary
The advent of Proteolysis-Targeting Chimeras (PROTACs) has catalyzed a paradigm shift in drug development, moving from occupancy-driven inhibition to event-driven pharmacology. Among the most robust systems for validating target biology is the degradation of FK506-binding protein 12 (FKBP12) and its engineered variants (e.g., FKBP12^F36V). This whitepaper dissects the structural biology, mechanism of action, and experimental deployment of PROTAC FKBP Degrader-3 , a highly potent, VHL-recruiting heterobifunctional molecule designed for precise protein regulation.
Structural Biology & Mechanism of Action
PROTAC FKBP Degrader-3 is a rationally engineered molecule comprising three distinct chemical moieties:
-
Target Ligand: An FKBP-binding group that anchors with high affinity to the solvent-exposed cleft of the FKBP protein.
-
Linker: A highly optimized chemical bridge that dictates the spatial geometry and flexibility of the resulting protein-protein interaction.
-
E3 Ligase Ligand: A von Hippel-Lindau (VHL) binding group, which distinguishes it from CRBN-recruiting degraders.
As elucidated by 1, PROTAC FKBP Degrader-3 differs from other FKBP degraders (like dTAG-13) in its E3 ligand, linker composition, and the specific attachment position on the FKBP ligand[1]. This structural divergence is critical because small changes in linker chemistry drastically alter the thermodynamic landscape of ternary complex formation.
Upon cell entry, the molecule binds simultaneously to FKBP and the VHL E3 ligase, forming a ternary complex (FKBP–PROTAC–VHL). This proximity induces the transfer of ubiquitin from an E2 conjugating enzyme to specific lysine residues on the target. Time-course experiments reveal that treatment with 250 nM of PROTAC FKBP Degrader-3 induces rapid polyubiquitination within the first hour. Demonstrating remarkable precision, upon recruiting endogenous VHL, only a single background lysine (Lys158) on EGFP-FKBP fusions is ubiquitylated 2[2].
Mechanism of PROTAC FKBP Degrader-3 inducing targeted protein degradation.
Quantitative Profiling: VHL vs. CRBN Recruitment
Choosing the correct E3 ligase recruiter is paramount in PROTAC design. While CRBN-based degraders are highly effective, they can exhibit off-target degradation of neo-substrates (e.g., IKZF1/3) due to the intrinsic properties of immunomodulatory imide drugs (IMiDs). PROTAC FKBP Degrader-3 utilizes a VHL ligand, offering an orthogonal degradation profile that is crucial for validating phenotypes without IMiD-induced confounding variables.
Table 1: Comparative Attributes of FKBP-Targeting PROTACs
| Degrader Molecule | Primary Target | E3 Ligase Recruited | Degradation Kinetics (DC50) | Key Application |
| PROTAC FKBP Degrader-3 | FKBP12 / FKBP12^F36V | VHL | ~250 nM (Rapid Ubiquitination) | VHL-dependent target validation; Phenotypic screening |
| dTAG-13 | FKBP12^F36V | CRBN | ~1 - 10 nM | General in vitro/in vivo dTAG POI degradation |
| RC32 | Endogenous FKBP12 | CRBN | ~0.3 nM | Highly potent systemic endogenous FKBP12 clearance |
Data synthesized from3[3] and 1[1].
Experimental Methodologies: Self-Validating Protocols
To rigorously evaluate the efficacy of PROTAC FKBP Degrader-3, researchers must employ self-validating experimental designs. A common pitfall in PROTAC research is ignoring the "hook effect"—where excess PROTAC saturates both the target and the E3 ligase independently, preventing ternary complex formation. Furthermore, verifying the mechanism (ubiquitination) rather than just the outcome (degradation) ensures scientific integrity.
Experimental workflow for evaluating PROTAC-mediated FKBP degradation.
Step-by-Step Protocol: In Vitro Degradation & Ubiquitination Assay
-
Cell Seeding & Preparation:
-
Action: Seed engineered cells (e.g., PC-3 cells expressing FKBP12^F36V-EGFP) at 2 × 10^5 cells/well in a 6-well plate.
-
Causality: As demonstrated in recent 4[4], PC-3 cells provide a stable EGFP baseline (>5,000 fluorescence units). Seeding at this specific density ensures cells remain in the exponential growth phase, which is critical because proteasome activity and ubiquitin turnover are highly dependent on active cellular metabolic states.
-
-
Compound Formulation:
-
Action: Reconstitute PROTAC FKBP Degrader-3 in anhydrous DMSO to a 10 mM stock, storing aliquots at -80°C.
-
Causality: PROTACs possess high molecular weights and lipophilicity. Repeated freeze-thaw cycles or aqueous reconstitution can lead to compound aggregation and irreversible inactivation[2].
-
-
Kinetic Dose-Response Treatment:
-
Action: Treat cells with a concentration gradient (1 nM, 10 nM, 50 nM, 250 nM, 1 μM) for a time course of 1, 4, 12, and 24 hours.
-
Causality: A single-dose endpoint is scientifically insufficient. The gradient identifies the optimal degradation concentration (typically ~250 nM for this compound) and maps the biphasic "hook effect." The 1-hour time point is specifically required to capture transient polyubiquitination before the target is fully degraded by the 26S proteasome.
-
-
Lysis & Target Extraction:
-
Action: Lyse cells using RIPA buffer supplemented with protease inhibitors, phosphatase inhibitors, and 50 mM PR-619.
-
Causality: PR-619 is a broad-spectrum deubiquitinase (DUB) inhibitor. Without it, highly active endogenous DUBs will strip the polyubiquitin chains from FKBP during lysis, masking the direct mechanism of action of the PROTAC and leading to false-negative ubiquitination blots.
-
-
Quantification:
-
Action: Resolve lysates via SDS-PAGE and immunoblot for FKBP, VHL, and GAPDH. Alternatively, utilize high-throughput flow cytometry to track EGFP decay.
-
Conclusion
PROTAC FKBP Degrader-3 exemplifies the precision of modern targeted protein degradation. By leveraging VHL recruitment and highly specific linker chemistry, it provides an indispensable tool for functional genomics and target validation. Adhering to rigorous, causality-driven protocols ensures that researchers can reliably harness its event-driven pharmacology while avoiding common systemic artifacts.
References
-
PROTAC-mediated activation, rather than degradation, of a nuclear receptor reveals complex ligand-receptor interaction network Source: NIH / PMC (Huber et al.) URL:[Link]
-
PhenoDEL as a Novel Screening Strategy Based on Intracellular Protein Degradation Activity Source: bioRxiv URL:[Link]
Sources
- 1. PROTAC-mediated activation, rather than degradation, of a nuclear receptor reveals complex ligand-receptor interaction network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PhenoDEL as a Novel Screening Strategy Based on Intracellular Protein Degradation Activity | bioRxiv [biorxiv.org]
The Architectural and Mechanistic Blueprint of PROTAC FKBP Degrader-3
As targeted protein degradation (TPD) matures from a conceptual breakthrough to a cornerstone of modern pharmacology, the rational design of Proteolysis Targeting Chimeras (PROTACs) demands rigorous physicochemical and mechanistic scrutiny. PROTAC FKBP Degrader-3 serves as a premier model compound for understanding the spatial and kinetic requirements of von Hippel-Lindau (VHL)-mediated degradation.
This technical guide deconstructs the chemical anatomy, molecular weight constraints, and self-validating experimental protocols required to deploy PROTAC FKBP Degrader-3 effectively in preclinical research.
Physicochemical Profiling and Structural Anatomy
PROTAC FKBP Degrader-3 is a rationally designed, heterobifunctional molecule engineered to hijack the intracellular ubiquitin-proteasome system (UPS). Its high molecular weight and complex stereochemistry are deliberate design choices that dictate its biological efficacy.
Quantitative Chemical Profile
To ensure reproducibility across assays, researchers must account for the compound's precise physicochemical parameters. Below is the standardized profile for PROTAC FKBP Degrader-3 .
| Parameter | Value / Specification |
| Chemical Name | PROTAC FKBP Degrader-3 |
| CAS Number | 2079056-43-0 |
| Molecular Weight | 1295.54 g/mol |
| Molecular Formula | C₆₈H₉₀N₆O₁₇S |
| Target E3 Ligase | von Hippel-Lindau (VHL) |
| Target Protein | FK506-binding protein (FKBP) |
| Solubility (In Vitro) | DMSO: 25 mg/mL (19.30 mM) |
| Storage (Solid / Solvent) | -20°C (Solid, under N₂) / -80°C (In solvent, up to 6 months) |
Tripartite Structural Logic
The molecular weight of 1295.54 Da is a direct consequence of its tripartite architecture, which must bridge two massive protein interfaces without inducing steric clashes.
-
The Target Warhead (FKBP Ligand): The molecule utilizes a synthetic ligand for FKBP (SLF) derivative, specifically featuring a 3,4,5-trimethoxyphenyl moiety. This structure is highly optimized to anchor deeply into the hydrophobic binding pocket of FKBP12.
-
The E3 Recruiter (VHL Ligand): The opposite end features a hydroxyproline-based VHL ligand (a VH032 derivative). The absolute stereochemistry of the (2S, 4R)-4-hydroxyproline core is non-negotiable, as it forms critical hydrogen bonds with the VHL complex.
-
The Linker: Connecting these two ligands is a flexible polyethylene glycol (PEG)-based chain. The causality behind selecting a PEG linker of this specific length is to optimize the "Ternary Complex" geometry. If the linker were too short, the E3 ligase and target protein would sterically repel each other; if too long, the entropic penalty would prevent stable complex formation.
Mechanistic Pathway: The Catalytic Cycle
Unlike traditional occupancy-based inhibitors, PROTAC FKBP Degrader-3 operates via an event-driven catalytic cycle. The compound does not need to inhibit the target's active site; it merely needs to bind long enough to induce ubiquitination.
According to foundational studies evaluating E3 ligase efficiency, treatment with 250 nM of PROTAC FKBP Degrader-3 induces a notable increase in the polyubiquitination of EGFP-FKBP within the first hour of exposure .
Crucially, the specific geometry enforced by the PEG linker restricts the E2 ubiquitin-conjugating enzyme's reach, resulting in the highly specific ubiquitination of a single background lysine (Lys158 ) on the EGFP tag. This demonstrates the profound stereochemical precision of PROTAC-mediated degradation.
Mechanism of target ubiquitination and degradation by PROTAC FKBP Degrader-3.
Self-Validating Experimental Protocols
To accurately evaluate the degradation kinetics of PROTAC FKBP Degrader-3, researchers must employ a self-validating experimental design. This means incorporating specific controls (e.g., proteasome inhibitors) to prove that the observed target loss is definitively caused by UPS-mediated degradation, rather than off-target cytotoxicity or transcriptional suppression.
Phase 1: Reagent Preparation (Addressing High Molecular Weight)
Because PROTAC FKBP Degrader-3 has a high molecular weight (1295.54 Da) and contains lipophilic moieties, it is prone to forming transient colloidal aggregates in aqueous environments.
-
Stock Solution: Dissolve the lyophilized solid in anhydrous DMSO to a concentration of 10 mM.
-
Ultrasonication (Critical Step): Sonicate the vial in a water bath for 3–5 minutes. Causality: This disrupts micelle formation, ensuring a true molecular solution. Failure to sonicate will result in artificially low dosing during in vitro assays.
-
Aliquot Storage: Store aliquots at -80°C under nitrogen. Avoid repeated freeze-thaw cycles, which degrade the PEG linker via oxidative cleavage.
Phase 2: In Vitro Degradation Assay
This protocol utilizes EGFP-FKBP expressing cells to monitor degradation kinetics.
-
Cell Seeding: Seed the target cell line (e.g., HeLa cells stably expressing EGFP-FKBP) in 6-well plates at 3 × 10⁵ cells/well. Incubate overnight at 37°C.
-
Control Pre-treatment (Self-Validation): To prove UPS dependency, pre-treat one control well with 1 µM MG132 (a 26S proteasome inhibitor) or 1 µM MLN4924 (a neddylation inhibitor that inactivates VHL) for 1 hour prior to PROTAC addition.
-
PROTAC Dosing: Treat the cells with 250 nM PROTAC FKBP Degrader-3.
-
Time-Course Incubation: Incubate for 1, 2, 4, and 6 hours to capture the rapid onset of polyubiquitination (occurring <1 hr) and maximal degradation (Dmax).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Add N-ethylmaleimide (NEM) to the lysis buffer to inhibit deubiquitinating enzymes (DUBs) and preserve the ubiquitin chains for analysis.
Phase 3: Immunoblotting and Quantification
-
Protein Separation: Run 20 µg of total protein lysate on a 4–12% Bis-Tris polyacrylamide gel.
-
Antibody Probing: Probe the membrane with anti-FKBP (or anti-GFP) to observe target depletion, and anti-Ubiquitin to observe the high-molecular-weight smear indicative of polyubiquitination.
-
Validation Check: The well pre-treated with MG132 should show a massive accumulation of ubiquitinated EGFP-FKBP, with zero target degradation, validating the mechanism of action.
Step-by-step experimental workflow for evaluating PROTAC-induced FKBP degradation.
Quantitative Degradation Benchmarks
When executing the protocols above, researchers should benchmark their results against the established kinetic profile of PROTAC FKBP Degrader-3. Deviations from these metrics usually indicate issues with compound solubility, cell permeability, or E3 ligase expression levels in the chosen cell line.
| Kinetic Parameter | Expected Observation | Mechanistic Implication |
| Optimal Concentration | 250 nM | Balances ternary complex formation without inducing the "Hook Effect" (auto-inhibition at high doses). |
| Onset of Polyubiquitination | < 1 hour | Confirms rapid cell permeability and immediate VHL recruitment. |
| Primary Ubiquitination Site | Lys158 (on EGFP-FKBP) | Validates the strict spatial constraints dictated by the PEG linker. |
| Maximal Degradation (Dmax) | > 95% at 6 hours | Demonstrates the highly efficient, catalytic nature of the degrader. |
References
-
Ottis P, Toure M, Cromm PM, Ko E, Gustafson JL, Crews CM. "Assessing Different E3 Ligases for Small Molecule Induced Protein Ubiquitination and Degradation." ACS Chemical Biology, 2017. URL:[Link]
High-Precision Characterization of PROTAC FKBP Degrader-3: Binding Kinetics and Ternary Complex Dynamics
Executive Summary & Mechanistic Basis
PROTAC FKBP Degrader-3 (Catalog Ref: HY-135345) is a heterobifunctional small molecule designed to induce the proteasomal degradation of FKBP12 (FK506-binding protein 1A, 12 kDa).[1] Unlike traditional inhibitors that rely solely on occupancy-driven pharmacology, this compound operates via an event-driven mechanism, recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the target protein.[1]
For drug development professionals, characterizing the binding affinity of PROTAC FKBP Degrader-3 to FKBP12 is not merely a measure of "stickiness" (
Chemical Architecture[1]
-
Target Warhead: Synthetic Ligand for FKBP (SLF) motif.
-
E3 Ligase Ligand: VHL-binding motif (Hydroxyproline derivative).[1]
-
Linker: Optimized PEG/alkyl chain to facilitate the necessary spatial proximity between FKBP12 and VHL.
Mechanism of Action
The degradation efficiency relies on the formation of a stable FKBP12 : PROTAC : VHL ternary complex. The binding affinity (
Figure 1: Mechanism of Action. The PROTAC bridges FKBP12 and VHL. High binary affinity to FKBP12 initiates the cascade, but ternary stability drives degradation.
Quantifying Binary Affinity: The Fluorescence Polarization (FP) Standard[1][2]
While Surface Plasmon Resonance (SPR) is valid, Fluorescence Polarization (FP) is the gold standard for FKBP12 binding assays due to the protein's small size (12 kDa).[1] A small tracer (fluorescein-labeled SLF) bound to FKBP12 exhibits high polarization; when PROTAC FKBP Degrader-3 displaces the tracer, polarization drops.[1]
Why FP for FKBP12?
-
Mass Difference: FKBP12 (12 kDa) is significantly larger than the tracer (~0.8 kDa), providing a robust dynamic range (
).[1] -
Throughput: Amenable to 384-well formats for
determination. -
No Immobilization Artifacts: Unlike SPR, FP occurs in free solution, avoiding surface-matrix interference.
Experimental Protocol: Competitive FP Binding Assay
This protocol determines the
Materials Required[3][4][5][6][7]
-
Protein: Recombinant Human FKBP12 (His-tagged or untagged), >95% purity.[1]
-
Tracer: FITC-SLF (Fluorescein-labeled synthetic ligand).[1]
-
Test Compound: PROTAC FKBP Degrader-3 (10 mM DMSO stock).
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Triton X-100, 1 mM DTT.
-
Plate: Black 384-well low-volume NBS (Non-Binding Surface) microplate.[1]
Step-by-Step Workflow
Step 1: Tracer
Determination (Pre-Validation)
Before testing the PROTAC, you must determine the affinity of your Tracer to FKBP12 to set the correct protein concentration.
-
Prepare a fixed concentration of FITC-SLF (e.g., 5 nM) in Assay Buffer.
-
Titrate FKBP12 (0 nM to 10 µM) across the plate.
-
Incubate for 30 minutes at Room Temperature (RT).
-
Read FP (Ex: 485 nm, Em: 535 nm).
-
Target: Select an FKBP12 concentration that yields ~80% bound tracer (typically near the
of the tracer, ~20–50 nM).
Step 2: PROTAC Competition Assay
-
Preparation: Dilute PROTAC FKBP Degrader-3 in Assay Buffer (top concentration 10 µM, 1:3 serial dilution, 10 points).
-
Master Mix: Prepare a mix of FKBP12 (at concentration determined in Step 1) and FITC-SLF (5 nM).
-
Dispensing: Add 10 µL of PROTAC dilutions to wells.
-
Initiation: Add 10 µL of Master Mix to all wells.
-
Controls:
-
Incubation: 60 minutes at RT, protected from light.
-
Measurement: Read mP values on a multi-mode reader (e.g., BMG PHERAstar or Tecan Spark).
Figure 2: Fluorescence Polarization Workflow. A robust, self-validating path to determine binding constants.
Data Analysis & Interpretation
Calculating
Raw polarization (mP) data is plotted against log[PROTAC] to generate a sigmoidal dose-response curve.[1]
- : Derived from the curve.
- : Concentration of FITC-SLF tracer (e.g., 5 nM).
- : Dissociation constant of the tracer (determined in Step 1).[1]
Expected Values
Based on the SLF warhead architecture, expected values for PROTAC FKBP Degrader-3 are:
| Parameter | Expected Range | Interpretation |
| 20 – 100 nM | High affinity indicates the SLF warhead is accessible and the linker does not sterically hinder binding to FKBP12.[1] | |
| > 90% | At optimal concentrations (e.g., 250 nM), near-complete degradation of FKBP12 is expected in cells.[1] | |
| Hook Effect | > 1–5 µM | At high concentrations, binary complexes saturate both VHL and FKBP12 individually, preventing ternary complex formation. |
Critical Insight: A
significantly higher (weaker) than the parent SLF ligand (approx. 20 nM) suggests "linker collapse," where the linker folds back and interferes with the binding pocket.
From Affinity to Degradation: The Ternary Gap
Possessing high binary affinity (
- (Positive Cooperativity): The PROTAC binds FKBP12 better in the presence of VHL. This creates a stable, productive complex.
- (Negative Cooperativity): The E3 ligase clashes with the target, destabilizing the complex.
Recommendation: If binary affinity (FP assay) is strong (<100 nM) but cellular degradation is weak, perform a TR-FRET Ternary Complex Assay .[1] This uses a Lanthanide-labeled VHL and a Fluorophore-labeled FKBP12 to measure the formation of the {VHL-PROTAC-FKBP12} complex directly.[1]
References
-
MedChemExpress. PROTAC FKBP Degrader-3 Product Datasheet (Cat.[1] No. HY-135345).[1][2] Retrieved from [1][2]
-
Ottis, P., et al. (2017). Assessing Different E3 Ligases for Small Molecule Induced Protein Ubiquitination and Degradation.[2][3] ACS Chemical Biology.[2][3] (Describes the foundational chemistry of SLF-VHL conjugates). Retrieved from [1]
-
Bollini, S., et al. (2002). High-throughput Fluorescence Polarization Method for Identification of FKBP12 Ligands.[4] Journal of Biomolecular Screening.[4] (The gold-standard protocol for FKBP12 FP assays). Retrieved from
-
Promega. Ternary Complex Formation Assays. (Methodology for distinguishing binary vs. ternary kinetics). Retrieved from [1]
Sources
- 1. xcessbio.com [xcessbio.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. PROTAC FKBP Degrader-3(Yale University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. High-throughput fluorescence polarization method for identification of FKBP12 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Proteolysis: A Technical Deep Dive into PROTAC FKBP Degrader-3 (dTAG-v-1) SAR
Executive Summary
PROTAC FKBP Degrader-3 (commercially synonymous with dTAG-v-1 ) represents a second-generation evolution in the "degradation tag" (dTAG) technology.[1] Unlike its predecessor dTAG-13, which recruits Cereblon (CRBN), Degrader-3 utilizes a Von Hippel-Lindau (VHL) E3 ligase ligand.[1] This structural shift addresses critical limitations in the first-generation SAR, specifically eliminating IMiD-associated off-target degradation (e.g., IKZF1/3) and improving solubility and potency in specific cell lines.[1]
This guide analyzes the Structure-Activity Relationship (SAR) of FKBP Degrader-3, detailing the "Linkerology" that governs its ternary complex stability and providing self-validating protocols for its application.[1]
Part 1: Molecular Architecture & Design Logic[1]
The efficacy of PROTAC FKBP Degrader-3 relies on a heterobifunctional architecture designed to bridge the FKBP12^F36V mutant domain and the VHL E3 ligase.
The Warhead: FKBP12^F36V Ligand (SLF Analog)[1]
-
Component: Synthetic Ligand for FKBP (SLF).
-
Mechanism: Binds the "hole" engineered into the FKBP12^F36V mutant (F36V creates a cavity that accepts the bulky substituent of the SLF).
-
SAR Insight: The selectivity is achieved via a "bump-and-hole" strategy.[1] Wild-type FKBP12 does not bind Degrader-3 with high affinity due to steric clash at Phenylalanine-36.[1]
The E3 Recruiter: VHL Ligand
-
Component: Hydroxyproline-based VHL ligand (VH032 derivative).[1]
-
SAR Improvement: First-generation degraders (e.g., dTAG-13) used Thalidomide analogs to recruit CRBN.[1] However, Thalidomide analogs act as "molecular glues" for neosubstrates like IKZF1 (Ikaros) and IKZF3 (Aiolos), causing cytotoxicity unrelated to the target.
-
Advantage: Degrader-3 (VHL-based) abolishes this off-target toxicity , making it the superior tool for studying essential genes or highly sensitive cell lines.[1]
The Linker: PEG Composition
-
Structure: Polyethylene glycol (PEG) chain.[1]
-
SAR Criticality: The linker length in Degrader-3 is optimized to avoid steric clashes between the VHL and FKBP proteins while maintaining enough flexibility to induce the formation of a productive ternary complex.
-
The "Goldilocks" Zone: Too short (<8 atoms) prevents complex formation; too long (>20 atoms) increases entropic cost, reducing potency.[1] Degrader-3 typically utilizes a PEG3-PEG5 motif.[1]
Part 2: SAR Data & Performance Metrics
The following data consolidates comparative SAR studies between CRBN-recruiting (dTAG-13) and VHL-recruiting (Degrader-3/dTAG-v-1) systems.
Table 1: Comparative SAR Profile (Representative Data)
| Feature | dTAG-13 (Generation 1) | PROTAC FKBP Degrader-3 (dTAG-v-1) | SAR Implication |
| E3 Ligase | Cereblon (CRBN) | VHL | VHL is often more highly expressed in specific cancer lines (e.g., HeLa, MCF7).[1] |
| DC50 (Potency) | ~5–10 nM | < 5 nM | Degrader-3 often shows superior potency due to tighter ternary complex cooperativity.[1] |
| Dmax (Efficacy) | > 90% | > 95% | Both achieve deep degradation, but Degrader-3 often acts faster (1-2 hours).[1] |
| Selectivity | Low (Degrades IKZF1/3) | High (No IMiD targets) | Critical: Use Degrader-3 if IKZF1/3 loss affects your phenotype.[1] |
| Hook Effect | Visible > 1 µM | Visible > 5 µM | VHL systems often tolerate higher concentrations before autoinhibition occurs. |
Mechanism of Action: The Ternary Complex
The core of the SAR is the formation of the Target:PROTAC:E3 ternary complex. The diagram below illustrates the pathway and the "Hook Effect" logic essential for experimental design.
Caption: Kinetic pathway of Degrader-3 induced degradation. Note the "Hook Effect" pathway where excess PROTAC prevents ternary complex formation.
Part 3: Experimental Protocols (Self-Validating)
To validate the activity of FKBP Degrader-3, do not rely solely on Western Blots, which are semi-quantitative. Use the HiBiT Lytic Detection System for precise DC50 calculation.
Protocol: Kinetic Degradation Assay (HiBiT)
Principle: The target protein is tagged with an 11-amino acid HiBiT peptide.[1] Upon cell lysis, HiBiT binds with LgBiT (added exogenously) to form functional NanoLuc luciferase. Degradation results in loss of luminescence.
Reagents Required:
-
Cell Line: HEK293 or HeLa expressing FKBP12^F36V-HiBiT.[1]
-
Compound: PROTAC FKBP Degrader-3 (10 mM stock in DMSO).[1]
-
Detection: Nano-Glo® HiBiT Lytic Detection System (Promega).[1]
Step-by-Step Workflow:
-
Seeding (Day 0):
-
Plate 5,000 cells/well in a white, solid-bottom 96-well plate.
-
Incubate overnight at 37°C/5% CO2.
-
Validation Check: Ensure 80-90% confluency on Day 1 to avoid toxicity artifacts.[1]
-
-
Treatment (Day 1):
-
Detection:
-
Data Analysis:
Self-Validation Checkpoint:
-
If the curve goes down and then up at high concentrations (>5 µM), you have observed the Hook Effect , confirming the mechanism is PROTAC-driven and not non-specific toxicity.
-
If MG-132 pretreatment rescues the signal, the degradation is proteasome-dependent.[1]
Part 4: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Dmax (<50%) | Slow E3 ligase kinetics or low VHL expression.[1] | Verify VHL expression in your specific cell line. Switch to dTAG-13 (CRBN) if VHL is low.[1] |
| Cytotoxicity | Off-target effects or DMSO toxicity.[1] | Use the negative control dTAG-v-1-NEG (diastereomer that cannot bind VHL).[1][3][4] If toxicity persists, it is not mechanism-based.[1] |
| No Degradation | Target localization issues. | FKBP Degrader-3 is cell-permeable but may struggle with nuclear targets compared to smaller ligands.[1] Confirm target accessibility. |
References
-
Nabet, B., et al. (2018).[5] The dTAG system for immediate and target-specific protein degradation.[1][4] Nature Chemical Biology. Link
-
Nabet, B., et al. (2020).[5] Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules.[1] Nature Communications. Link
-
Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science. Link[1]
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.[1][4] Nature Chemical Biology. Link
-
Promega Corporation. Nano-Glo® HiBiT Lytic Detection System Protocol.[1]Link[1]
Sources
- 1. xcessbio.com [xcessbio.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules | bioRxiv [biorxiv.org]
- 4. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of PROTAC FKBP Degrader-3 in Targeted Protein Degradation
An In-Depth Technical Guide:
Foreword: A Paradigm Shift in Pharmacological Intervention
For decades, the dominant paradigm in drug discovery has been occupancy-driven pharmacology, where small molecules inhibit the function of pathogenic proteins by binding to their active sites. While immensely successful, this approach has limitations, leaving a vast portion of the proteome, including scaffold proteins and non-enzymatic targets, deemed "undruggable".[1][2][3] Targeted Protein Degradation (TPD) offers a revolutionary alternative. Instead of mere inhibition, TPD co-opts the cell's own machinery to completely eliminate a target protein.[1][4]
At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs). These heterobifunctional molecules act as a molecular bridge, bringing a target protein into proximity with an E3 ubiquitin ligase, a key component of the cell's protein disposal system.[5][6][7] This induced proximity triggers the tagging of the target protein with ubiquitin, marking it for destruction by the 26S proteasome.[5][] Because the PROTAC molecule is released after degradation, it can act catalytically, with a single molecule triggering the destruction of multiple target proteins.[1][9]
This guide provides an in-depth technical examination of a specific and potent research tool: PROTAC FKBP Degrader-3 . We will dissect its components, elucidate its mechanism of action, and provide field-proven experimental protocols for its characterization, offering researchers, scientists, and drug development professionals a comprehensive manual for leveraging this technology.
Section 1: Deconstructing PROTAC FKBP Degrader-3
The efficacy of any PROTAC is contingent on the precise selection of its three core components: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them.[10][11][12] PROTAC FKBP Degrader-3 is a well-defined chemical probe that exemplifies a rational design approach to targeted degradation.
The Target: The FK506-Binding Protein (FKBP) Family
The FKBP family of proteins are highly conserved immunophilins that possess peptidyl-prolyl isomerase (PPIase) activity, playing crucial roles as molecular chaperones in protein folding, receptor signaling, and protein trafficking.[13][14][15] The archetypal member, FKBP12, is a ubiquitously expressed, 12 kDa protein that binds the immunosuppressant drugs FK506 (tacrolimus) and rapamycin.[16][17][18] The involvement of FKBPs in diverse cellular pathways has linked them to numerous diseases, including cancers and neurodegenerative disorders, making them attractive therapeutic targets.[13][16][19] For instance, targeting FKBP12 has been shown to potentiate bone morphogenetic protein (BMP) signaling and induce apoptosis in multiple myeloma cells, highlighting a potential therapeutic avenue that can be explored with a degradation strategy.[19][20]
The E3 Ligase Recruitment: Hijacking the von Hippel-Lindau (VHL) Complex
The human genome encodes over 600 E3 ubiquitin ligases, yet the majority of PROTACs developed to date recruit one of two: Cereblon (CRBN) or von Hippel-Lindau (VHL).[10][21][22] PROTAC FKBP Degrader-3 incorporates a ligand for VHL.[23][24][25][26]
The choice of E3 ligase is a critical design parameter that influences a PROTAC's degradation efficiency, selectivity, and potential for off-target effects. VHL and CRBN represent distinct paradigms for substrate recognition.[]
-
Von Hippel-Lindau (VHL): A component of the Cullin-2 RING ligase complex, VHL acts as a "pivoting clamp," recognizing specific hydroxy-proline motifs with high specificity.[] It has a broad subcellular localization, found in both the cytoplasm and the nucleus, making a wide range of targets accessible.[]
-
Cereblon (CRBN): As the substrate receptor for the Cullin-4A ligase complex, CRBN functions more like a "pivoting door," demonstrating greater tolerance for diverse neosubstrates.[] It is primarily localized to the nucleus.[]
By recruiting VHL, PROTAC FKBP Degrader-3 leverages a well-characterized E3 ligase with a distinct substrate recognition mechanism and broad cellular access.
The Linker: The Unsung Hero of Ternary Complex Formation
The chemical linker connecting the FKBP and VHL ligands is not merely a passive tether. Its length, composition, and attachment points are critical variables that dictate the geometry and stability of the ternary complex (FKBP-PROTAC-VHL).[11][12] An optimal linker ensures a productive orientation between the E3 ligase and the target, facilitating efficient ubiquitin transfer to surface-exposed lysine residues on the target protein.[28]
Molecular Profile of PROTAC FKBP Degrader-3
For clarity and reproducibility in research, precise identification of chemical probes is paramount.
| Identifier | Value | Reference(s) |
| Common Name | PROTAC FKBP Degrader-3 | [23][24] |
| CAS Number | 2079056-43-0 | [29][30] |
| Molecular Formula | C68H90N6O17S | [29][30] |
| Molecular Weight | 1295.54 g/mol | [30] |
| E3 Ligase Recruited | von Hippel-Lindau (VHL) | [23][26] |
| Target Protein Family | FK506-Binding Proteins (FKBPs) | [23][30] |
Section 2: Mechanism of Action: A Catalytic Cycle of Destruction
PROTAC FKBP Degrader-3 orchestrates the degradation of FKBP proteins through a four-step, event-driven process that leverages the cell's endogenous Ubiquitin-Proteasome System (UPS).[1][5]
-
Ternary Complex Formation: The PROTAC, being bifunctional, first binds to both an FKBP protein and the VHL E3 ligase complex simultaneously, forming a key ternary complex.[5][] The stability and conformation of this complex are crucial for the subsequent steps.[31]
-
Ubiquitination: Within the ternary complex, the E3 ligase is brought into close proximity to the FKBP target. This allows the E3 ligase to catalyze the transfer of ubiquitin molecules from a charged E2 conjugating enzyme onto accessible lysine residues on the surface of the FKBP protein.[21] This process is repeated to form a polyubiquitin chain, which acts as a recognition signal for the proteasome.[]
-
Proteasomal Degradation: The polyubiquitinated FKBP protein is recognized and unfolded by the 26S proteasome, which then proteolytically degrades it into small peptides.[5]
-
Catalytic Release and Recycling: Following the degradation of the target, PROTAC FKBP Degrader-3 dissociates from the complex and is free to bind to another FKBP protein and E3 ligase, initiating a new cycle of degradation.[5][9]
Section 3: A Guide to Experimental Validation
As a Senior Application Scientist, my imperative is to bridge theory with practice. A PROTAC's activity cannot be assumed; it must be rigorously validated through a systematic series of experiments. The following protocols provide a self-validating framework to characterize the activity of PROTAC FKBP Degrader-3.
Objective 1: Confirming Target Degradation and Potency (DC₅₀ & Dₘₐₓ)
The first and most fundamental question is: does the compound degrade the target protein? Western blotting is the gold-standard endpoint assay for quantifying changes in total protein levels.[32][33]
This protocol determines the half-maximal degradation concentration (DC₅₀) and the maximum percentage of degradation (Dₘₐₓ).[34]
-
Cell Seeding: Plate cells (e.g., a human cell line endogenously expressing FKBP12, like HEK293 or MM.1S) in 6-well plates. Seed at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere and recover overnight.
-
PROTAC Preparation: Prepare a 10 mM stock solution of PROTAC FKBP Degrader-3 in DMSO. Perform serial dilutions in complete growth medium to create a dose-response range (e.g., 0.1 nM to 10,000 nM). Critically, ensure the final DMSO concentration is constant across all wells and does not exceed 0.1% to prevent solvent-induced artifacts.[34]
-
Cell Treatment: Aspirate the old medium and add the medium containing the PROTAC dilutions. Include a "vehicle-only" control (0.1% DMSO).
-
Incubation: Incubate cells for a fixed duration (e.g., 24 hours) at 37°C. This endpoint should be chosen based on preliminary time-course experiments.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Quantification & Electrophoresis: Clarify the lysate by centrifugation. Determine the total protein concentration of the supernatant using a BCA assay. Normalize the protein content for all samples, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel.
-
Immunoblotting: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk or BSA in TBST. Probe with a primary antibody specific for your FKBP target (e.g., anti-FKBP12) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Data Analysis: Detect with an appropriate HRP-conjugated secondary antibody and ECL substrate. Quantify band intensities using densitometry software. Normalize the FKBP band intensity to the loading control for each lane. Plot the normalized FKBP levels against the log of the PROTAC concentration and fit a variable slope (four-parameter) dose-response curve to calculate DC₅₀ and Dₘₐₓ values.[35]
| Concentration (nM) | Normalized FKBP12 Level (%) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 52 |
| 100 | 15 |
| 1000 | 8 |
| 10000 | 9 (Hook Effect) |
| Calculated DC₅₀ | ~12 nM |
| Calculated Dₘₐₓ | ~92% |
| Note: This data is for illustrative purposes only. The "hook effect" at high concentrations is a known phenomenon for PROTACs, where efficacy decreases due to the formation of non-productive binary complexes, hindering ternary complex formation.[2] |
Objective 2: Elucidating Degradation Kinetics
Endpoint assays are informative but blind to the dynamics of degradation. Live-cell kinetic assays are essential to understand how quickly and for how long a PROTAC works.[36][37][38]
This protocol uses Promega's HiBiT technology, where the target protein is tagged with a small 11-amino-acid peptide. In the presence of the LgBiT subunit, a bright luminescent signal is produced, which is directly proportional to the amount of tagged protein.[36]
-
Cell Line Generation: Generate a stable cell line expressing the FKBP target protein fused with a HiBiT tag (e.g., FKBP12-HiBiT).
-
Cell Seeding: Plate the HiBiT-tagged cells in a white, clear-bottom 96-well plate suitable for luminescence readings.
-
Treatment: Prepare and add PROTAC dilutions as described in Protocol 1.
-
Kinetic Measurement: Place the plate in a plate reader equipped with a luminometer and gas/temperature control (37°C, 5% CO₂). At specified time intervals (e.g., every 30 minutes for 24 hours), add the Nano-Glo® HiBiT Lytic Reagent, which lyses the cells and provides the LgBiT and substrate. Record the luminescent signal.
-
Data Analysis: Normalize the luminescence at each time point to the vehicle control. Plot the normalized protein levels over time for each concentration. From these curves, key kinetic parameters can be derived.
| Parameter | Description | Importance |
| DC₅₀ | Concentration for 50% degradation. | Measures potency. |
| Dₘₐₓ | Maximum degradation achieved. | Measures efficacy. |
| k_deg | Degradation rate constant. | Measures the speed of degradation. |
| Time to Dₘₐₓ | Time required to reach maximal degradation. | Indicates onset and speed of action. |
| Duration of Effect | Time the protein level remains suppressed. | Informs on the persistence of the effect. |
| References for kinetic parameter definitions:[38][39] |
Objective 3: Validating the Mechanism of Action
Confirming that the observed protein loss is due to the intended PROTAC mechanism is a hallmark of rigorous scientific inquiry.
These experiments are typically run for a single, effective concentration of the PROTAC (e.g., 10x DC₅₀) and analyzed by Western blot.
-
Experimental Setup: Seed cells as for a standard Western blot experiment.
-
Pre-treatment Conditions (Incubate for 1-2 hours prior to PROTAC addition):
-
Proteasome Dependence: Pre-treat cells with a proteasome inhibitor (e.g., 1 µM Bortezomib or 100 nM Carfilzomib).[18][21]
-
Ubiquitination Dependence: Pre-treat cells with an E1 activating enzyme inhibitor (e.g., 1 µM MLN4924).[18]
-
Ternary Complex Dependence (Competition): Pre-treat cells with a high concentration of a free VHL ligand or a free FKBP ligand (e.g., 10-100x the PROTAC concentration).[35]
-
-
PROTAC Treatment: Add PROTAC FKBP Degrader-3 to the pre-treated wells (and to a positive control well with no pre-treatment).
-
Analysis: Incubate for the time required to achieve Dₘₐₓ, then harvest and analyze via Western blot as per Protocol 1.
Expected Outcomes: Degradation of FKBP should be observed in the positive control but should be "rescued" (i.e., blocked) in all pre-treatment conditions. This confirms the degradation is proteasome-dependent, requires ubiquitination, and is mediated by the formation of the specific FKBP-PROTAC-VHL ternary complex.
Section 4: Concluding Remarks
PROTAC FKBP Degrader-3 serves as more than just a tool for eliminating FKBP proteins; it is a model for understanding the principles of VHL-mediated targeted protein degradation. The experimental framework provided in this guide—moving from confirmation of degradation to kinetic profiling and rigorous mechanistic validation—represents a robust strategy applicable to the development and characterization of any PROTAC molecule.
The field of TPD is rapidly advancing. The exploration of novel E3 ligases, the development of tissue-selective degraders, and strategies to overcome potential resistance mechanisms are active areas of research.[21] By applying the systematic, causality-driven experimental approach detailed here, researchers can generate high-quality, reproducible data, contributing to the collective effort to unlock the full therapeutic potential of this transformative technology.
References
- CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project. (2025, October 23). Vertex AI Search.
- PROTAC FKBP Degrader-3. MedchemExpress.com.
- PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Frontiers.
- Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma. PMC.
- FKBP Family Proteins: Immunophilins with Versatile Biological Functions.
- Protac Technology in Cancer Drug Development– A Review. Ijaresm.
- Recent Advances of Degradation Technologies Based on PROTAC Mechanism. (2025, October 13). MDPI.
- The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (2025, September 27). MDPI.
- FKBP Family Proteins: Immunophilins with Vers
- FKBP Ligands—Where We Are and Where to Go? PMC - NIH.
- FKBP Family Proteins: Immunophilins with Versatile Biological Functions. (2008, July 18). Neurosignals.
- How to Measure the Kinetics of Targeted Protein Degradation. (2025, December 17). Bitesize Bio.
- Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. PMC.
- PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Upd
- FKBP Ligands—Where We Are and Where to Go? (2018, December 4). Frontiers.
- E3 Ligase Ligands in PROTAC. Precise PEG.
- Review of Targeted Protein Degradation (TPD) Technology. (2023, March 21). BOC Sciences.
- Investigating protein degradability through site-specific ubiquitin ligase recruitment. (2024, December 13). bioRxiv.
- PROTAC FKBP Degrader-3, 2079056-43-0. BroadPharm.
- PROTACs: A Practical Guide. (2022, August 11). Biocompare: The Buyer's Guide for Life Scientists.
- Targeted Protein Degradation Technology: A Novel Strategy for Cancer Therapy. (2024, February 29). Journal of Student Research.
- PROTAC FKBP Degrader-3(Yale University)
- E3 ligase ligands optimiz
- Capturing degrader efficacy through live-cell kinetics. (2025, August 12). Drug Discovery News.
- PROTAC Design. BioSolveIT.
- Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key. (2025, July 15). Promega.
- Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma. (2025, October 1). PubMed.
- dFKBP-1 is a Potent and PROTAC-based FKBP12 Degrader. (2020, November 25). MedChemExpress.
- A Roadmap for PROTAC Development. (2019, January 14). Promega Connections.
- Cell-based protein degrader assays for micropl
- Early-Stage Considerations for PROTAC Development: From Design to Preclinical Readiness. (2025, November 20). WuXi AppTec.
- An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs.
- Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023, December 1). eScholarship.org.
- PROTAC FKBP Degrader-3. MedChemExpress.
- Application Note: Determination of DC50 and Dmax for a Thalidomide-Based PROTAC. Benchchem.
- Discovery of First-in-Class PROTAC Degraders of SARS-CoV-2 Main Protease. (2023, September 29). bioRxiv.
- Assays and technologies for developing proteolysis targeting chimera degraders. (2020, May 20). PMC.
- PROTAC FKBP Degrader-3. Xcess Biosciences.
- Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023, December 1). PMC.
- Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs. PMC.
- PROTAC FKBP Degrader-3 - 50 mg. Tebubio.
- Targeted Protein Degradation with PROTACs and Molecular Glues. (2025, August 18). Blog.
Sources
- 1. jsr.org [jsr.org]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. escholarship.org [escholarship.org]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 6. biocompare.com [biocompare.com]
- 7. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. precisepeg.com [precisepeg.com]
- 11. biosolveit.de [biosolveit.de]
- 12. promegaconnections.com [promegaconnections.com]
- 13. researchgate.net [researchgate.net]
- 14. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 15. karger.com [karger.com]
- 16. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 23. medchemexpress.com [medchemexpress.com]
- 24. PROTAC FKBP Degrader-3, 2079056-43-0 | BroadPharm [broadpharm.com]
- 25. xcessbio.com [xcessbio.com]
- 26. tebubio.com [tebubio.com]
- 28. Investigating protein degradability through site-specific ubiquitin ligase recruitment - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00273C [pubs.rsc.org]
- 29. PROTAC FKBP Degrader-3(Yale University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 30. file.medchemexpress.com [file.medchemexpress.com]
- 31. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 32. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. biorxiv.org [biorxiv.org]
- 36. bitesizebio.com [bitesizebio.com]
- 37. Capturing degrader efficacy through live-cell kinetics | Drug Discovery News [drugdiscoverynews.com]
- 38. bmglabtech.com [bmglabtech.com]
- 39. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [worldwide.promega.com]
Technical Assessment: Cell Permeability & Physicochemical Profiling of PROTAC FKBP Degrader-3
Topic: PROTAC FKBP Degrader-3 Cell Permeability Properties Content Type: Technical Whitepaper Audience: Senior Researchers & Drug Discovery Scientists[1]
Executive Summary
PROTAC FKBP Degrader-3 (Catalog: HY-135345; Chemical ID: Compound 10, Ottis et al., 2017) represents a canonical "Beyond Rule of 5" (bRo5) chemical probe. Designed to induce the degradation of FKBP12 (or FKBP-tagged fusion proteins) by recruiting the VHL (von Hippel-Lindau) E3 ligase, this molecule serves as a critical case study in the permeability challenges facing heterobifunctional degraders.[1]
With a molecular weight exceeding 1200 Da and significant polar surface area, FKBP Degrader-3 defies traditional Lipinski parameters. Its cellular activity is not solely defined by thermodynamic binding affinity (
Molecular Architecture & Physicochemical Determinants[2]
The permeability of PROTAC FKBP Degrader-3 is governed by its tripartite structure. Unlike small molecule inhibitors, its physicochemical profile requires an analysis of chameleonicity —the ability of the molecule to collapse its conformation to hide polar groups during membrane transit.
Structural Components[1][2][3]
-
Warhead (POI Ligand): Synthetic ligand for FKBP (SLF analog) or AP1867 derivative.[2]
-
E3 Ligand: VHL-recruiting moiety (typically a hydroxyproline derivative).[1]
-
Linker: PEG/Alkyl chain that determines flexibility and TPSA (Topological Polar Surface Area).
Physicochemical Profile (Data Summary)
| Property | Value / Characteristic | Impact on Permeability |
| Molecular Weight | ~1295.54 Da | High Barrier: Significantly slows passive diffusion rates compared to Ro5 drugs (<500 Da).[1] |
| TPSA | > 200 Ų (Est.) | High Barrier: High polarity increases desolvation penalty before entering the lipid membrane. |
| cLogP | Variable (High) | Moderate: Lipophilicity drives membrane partitioning but exacerbates non-specific binding/trapping in membranes. |
| H-Bond Donors | > 5 | High Barrier: Increases water solvation shell, requiring energy to shed during permeation. |
| Solubility | DMSO: 25 mg/mL | Operational: Low aqueous solubility complicates assay readout (requires BSA/additives). |
The "Chameleonic" Hypothesis
For bRo5 molecules like FKBP Degrader-3, permeability often depends on the formation of intramolecular hydrogen bonds (IMHBs) .[1] In the low-dielectric environment of the cell membrane, the linker may fold onto the VHL or FKBP ligand, effectively "shielding" polar atoms and reducing the apparent TPSA.[1]
Caption: Theoretical model of conformational collapse (chameleonicity) allowing high-MW PROTACs to traverse lipid bilayers.
Permeability Profiling: Methodologies & Data Interpretation
Standard ADME assays (e.g., standard Caco-2 pH 7.4) often yield false negatives for PROTACs due to high non-specific binding to plasticware or cell membranes. The following protocols are optimized for FKBP Degrader-3.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Purpose: Assess passive diffusion without transporter interference.
-
Optimization for FKBP Degrader-3: Use Bio-mimetic Lipid PAMPA rather than standard Hexadecane. The inclusion of phospholipids is crucial to mimic the bilayer interaction of bRo5 molecules.
Caco-2 Permeability (Bi-Directional)
Purpose: Determine efflux ratio (P-gp/BCRP liability). VHL ligands are known P-gp substrates; thus, FKBP Degrader-3 likely exhibits asymmetric transport (
Critical Protocol Modification: The "Sink" Condition
Because FKBP Degrader-3 is highly lipophilic and low-solubility, it may saturate the receiver compartment or stick to the receiver plate, leading to artificially low
-
Receiver Buffer: Must contain 1% BSA (Bovine Serum Albumin) or surfactant (e.g., TPGS) to act as a "sink," maintaining the concentration gradient and preventing plastic adsorption.
Cellular Target Engagement (The Ultimate Proxy)
Since physical permeability assays can be noisy, functional permeability is best measured via NanoBRET or HiBiT degradation kinetics.
-
Metric:
(Concentration for 50% degradation) is a composite of Permeability + Ternary Complex Formation + Ubiquitination. -
Comparison: If Biochemical
is low (nM) but Cellular is high ( M), permeability is the bottleneck .
Experimental Protocol: Optimized Caco-2 for PROTACs
Objective: Accurately measure
Materials
-
Cells: Caco-2 (21-day differentiated monolayers).
-
Compound: PROTAC FKBP Degrader-3 (10 mM DMSO stock).
-
Transport Buffer: HBSS (pH 7.4).
-
Sink Additive: BSA (Fatty acid-free) or 0.5% Captisol.
-
Analysis: LC-MS/MS (MRM mode).
Workflow
-
Equilibration: Wash cells with HBSS (37°C). Measure TEER (Target: >300
). -
Dosing Solution: Dilute FKBP Degrader-3 to 1-5
M in HBSS. (Avoid higher concentrations to prevent precipitation).-
Note: Keep final DMSO < 0.5%.[3]
-
-
Setup (A
B):-
Apical (Donor): 1
M Compound in HBSS. -
Basolateral (Receiver): HBSS + 4% BSA (The Sink).
-
-
Setup (B
A):-
Basolateral (Donor): 1
M Compound in HBSS. -
Apical (Receiver): HBSS + 4% BSA .
-
-
Incubation: 2 hours at 37°C with shaking (critical to reduce unstirred water layer effects).
-
Sampling:
-
Take aliquots from Donor (T=0, T=120) and Receiver (T=120).
-
Crash: Mix samples 1:1 with Acetonitrile (containing Internal Standard) immediately to prevent sticking.
-
-
Calculation:
Where is surface area, is initial donor concentration.
Mechanistic Pathway & Troubleshooting
Understanding the failure modes of FKBP Degrader-3 permeability is essential for optimization.[1]
Caption: Major transport and resistance mechanisms affecting intracellular concentration of FKBP Degrader-3.
Troubleshooting Low Activity
If FKBP Degrader-3 shows poor degradation (
-
Check Efflux: Perform Caco-2 +/- Verapamil (P-gp inhibitor). If
increases, the VHL ligand is likely being pumped out.[1] -
Check Solubility: If recovery in Mass Balance is < 70%, the compound is precipitating or sticking to the plate. Use glass inserts or higher BSA.
References
-
Ottis, P., et al. (2017).[1][4] "Assessing Different E3 Ligases for Small Molecule Induced Protein Ubiquitination and Degradation." ACS Chemical Biology, 12(10), 2570–2578.[4] Link
- Core reference for the synthesis and characteriz
-
Matsson, P., & Kihlberg, J. (2017). "How Big Is Too Big for Cell Permeability?" Journal of Medicinal Chemistry, 60(5), 1662–1664. Link
- Authoritative review on bRo5 permeability and chameleonicity.
-
Foley, C. A., et al. (2020).[1][5] "Drug-like Properties of PROTACs: A Permeability Perspective." ACS Medicinal Chemistry Letters. Link
- Detailed discussion on PAMPA/Caco-2 optimiz
-
MedChemExpress (MCE). "PROTAC FKBP Degrader-3 Product Datasheet (HY-135345)." Link
-
Source for physicochemical data and solubility profiles.[4]
-
Sources
- 1. PROTAC-mediated activation, rather than degradation, of a nuclear receptor reveals complex ligand-receptor interaction network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
Methodological & Application
Application Note: Standard Protocol for In Vitro Characterization of PROTAC FKBP Degrader-3
Introduction & Mechanism of Action
PROTAC FKBP Degrader-3 (MedChemExpress Cat. No. HY-135345; CAS 2079056-43-0) is a heterobifunctional small molecule designed to induce the targeted degradation of FKBP12 (FK506-binding protein 12). Unlike the dTAG system which targets a mutant FKBP12^F36V tag, FKBP Degrader-3 typically targets wild-type FKBP domains, making it a powerful tool for studying PROTAC mechanics and E3 ligase biology.
Mechanism of Action (MoA)
The molecule functions as a molecular bridge:
-
Warhead: Binds to the FKBP12 protein.
-
E3 Ligand: Binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]
-
Linker: Connects the two moieties, facilitating the formation of a ternary complex (FKBP12-PROTAC-VHL).
Once the ternary complex is formed, VHL recruits an E2 ubiquitin-conjugating enzyme, transferring ubiquitin to surface lysines on FKBP12. This polyubiquitination marks FKBP12 for recognition and degradation by the 26S proteasome.
MoA Visualization
Figure 1: Mechanism of Action for PROTAC FKBP Degrader-3.[2] The molecule bridges FKBP12 and VHL, triggering ubiquitination and proteasomal degradation.
Compound Handling & Preparation[2][4]
Proper handling is critical for reproducibility. PROTACs are often high molecular weight (>800 Da) and lipophilic, presenting solubility challenges.
| Parameter | Specification |
| Molecular Weight | 1295.54 g/mol |
| Solubility (In Vitro) | DMSO: ≥ 25 mg/mL (19.30 mM).[3] Requires sonication.[2][3] |
| Storage (Powder) | -20°C (stable for 3 years); store under nitrogen/argon if possible. |
| Storage (In DMSO) | -80°C (6 months). Avoid repeated freeze-thaw cycles. |
Preparation Protocol:
-
Stock Solution (10 mM): Dissolve 1 mg of powder in 77.2 µL of anhydrous DMSO.
-
Dissolution: Vortex for 1 minute. If particulates remain, sonicate in a water bath at 37°C for 5-10 minutes until the solution is perfectly clear.
-
Aliquot: Dispense into single-use aliquots (e.g., 10-20 µL) to prevent moisture absorption, which can degrade the linker or cause precipitation.
Assay 1: Cellular Degradation (Western Blot)
This is the "Gold Standard" assay to determine the DC50 (concentration required for 50% degradation) and Dmax (maximum degradation).
Experimental Design
-
Cell Line: HeLa or HEK293 (Endogenous FKBP12 is abundant).
-
Controls (Critical for Validity):
-
Vehicle: DMSO (0.1%).
-
Negative Control: Epoxomicin or MG-132 (Proteasome Inhibitor) + PROTAC.
-
Competition Control: Molar excess of free VHL ligand or FKBP ligand (prevents ternary complex).
-
Step-by-Step Protocol
Day 1: Seeding
-
Seed HeLa cells in 6-well plates at
cells/well in DMEM + 10% FBS. -
Incubate overnight at 37°C, 5% CO2.
Day 2: Treatment
-
Dose-Response: Prepare serial dilutions of FKBP Degrader-3 in warm media. Recommended range: 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM.
-
Note: Include a high concentration (10 µM) to check for the Hook Effect (reduced degradation due to binary complex saturation).
-
-
Time-Course: Treat cells with a fixed concentration (e.g., 100 nM) and harvest at 0h, 2h, 4h, 8h, 16h, 24h.
-
Mechanistic Rescue (Optional): Pre-treat one set of wells with 10 µM MG-132 for 1 hour before adding PROTAC.
Day 3: Lysis & Western Blot
-
Wash cells 2x with ice-cold PBS.
-
Lyse in RIPA buffer supplemented with Protease Inhibitor Cocktail (essential to prevent post-lysis degradation).
-
Clarify lysates (14,000 x g, 10 min, 4°C).
-
Perform BCA assay to normalize protein loading (20 µ g/lane ).
-
Immunoblotting:
-
Primary Ab: Anti-FKBP12 (e.g., Abcam ab2918).
-
Loading Control: Anti-GAPDH or Anti-Vinculin.
-
Secondary Ab: HRP-conjugated species-specific IgG.
-
Data Analysis
Quantify band intensity using ImageJ. Plot "Relative FKBP12 Abundance" (normalized to Loading Control and DMSO) vs. Log[Concentration]. Fit to a 4-parameter logistic curve to calculate DC50.
Assay 2: Biochemical Ternary Complex Formation (AlphaLISA)
Before cellular testing, validating that the PROTAC can bridge the recombinant proteins is highly recommended.
Principle
AlphaLISA measures the proximity of two beads. If the PROTAC successfully bridges FKBP12 and VHL, the Donor bead (on one protein) excites the Acceptor bead (on the other), emitting a signal.
Protocol Overview
-
Reagents: Recombinant GST-FKBP12, His-VHL complex, Anti-GST Acceptor beads, Anti-His Donor beads.
-
Reaction:
-
Mix GST-FKBP12 (10 nM) and His-VHL (10 nM) in Assay Buffer (PBS + 0.1% BSA + 0.01% Tween-20).
-
Add serial dilutions of FKBP Degrader-3.
-
Incubate 60 min at RT.
-
Add Acceptor and Donor beads. Incubate 60 min in dark.
-
-
Read: Measure signal on an EnVision or compatible plate reader.
-
Result: You should see a bell-shaped curve. The rising phase indicates ternary complex formation; the falling phase (Hook Effect) indicates saturation of individual proteins by the PROTAC.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for validating FKBP Degrader-3 activity in cells.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| No Degradation | Poor cell permeability. | Verify solubility. Try a longer incubation time (up to 24h). Ensure VHL is expressed in your cell line. |
| Hook Effect | Concentration too high. | The "Hook Effect" occurs when excess PROTAC saturates E3 and POI independently, preventing dimerization. Test lower concentrations (1-100 nM). |
| Cytotoxicity | Off-target effects.[4] | Perform a CellTiter-Glo viability assay in parallel. FKBP12 degradation itself is usually not toxic. |
| Variable Bands | Post-lysis degradation. | Work strictly on ice. Add fresh protease inhibitors. Boil samples immediately after adding loading buffer. |
References
-
Ottis, P., et al. (2017).[1][2] "Assessing Different E3 Ligases for Small Molecule Induced Protein Ubiquitination and Degradation." ACS Chemical Biology, 12(10), 2570–2578.[2]
-
Nabet, B., et al. (2018). "The dTAG system for immediate and target-specific protein degradation."[5][6][][8] Nature Chemical Biology, 14, 431–441.
-
MedChemExpress. "PROTAC FKBP Degrader-3 Product Information."
Sources
- 1. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 8. Targeted Protein Degradation Tools: Overview and Future Perspectives [mdpi.com]
Application Note: Optimizing Concentration Ranges and Dosing Protocols for PROTAC FKBP Degrader-3
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacodynamics, Ternary Complex Kinetics, and Self-Validating Dosing Methodologies
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in targeted protein degradation. PROTAC FKBP Degrader-3 (also referenced in literature as Compound 10) is a highly potent, heterobifunctional molecule engineered to selectively degrade FK506-binding protein (FKBP) fusion constructs[1]. By bridging the target protein with the von Hippel-Lindau (VHL) E3 ubiquitin ligase, it hijacks the ubiquitin-proteasome system (UPS) to induce rapid proteolysis[1].
This application note provides an authoritative guide on the optimal concentration ranges for PROTAC FKBP Degrader-3, detailing the causality behind dosing limits (e.g., the "hook effect"), formulation strategies for its high molecular weight (1295.54 Da)[2], and self-validating experimental protocols designed to ensure high-fidelity data in both in vitro and in vivo settings.
Mechanistic Overview & Target Engagement
PROTAC FKBP Degrader-3 consists of three distinct chemical moieties: an FKBP-binding ligand, a rationally designed linker, and a VHL-recruiting ligand[3]. The efficacy of this degrader is dictated by its ability to form a stable ternary complex (Target–PROTAC–E3 Ligase)[4].
Unlike traditional small-molecule inhibitors that rely on sustained active-site occupancy, PROTACs operate catalytically. Literature demonstrates that PROTAC FKBP Degrader-3 induces a notable increase in the polyubiquitination of EGFP-FKBP within the first hour of treatment[1]. Interestingly, due to the specific spatial orientation enforced by the VHL-recruiting linker, ubiquitination is highly localized; upon recruiting endogenous VHL, only a single EGFP background lysine (Lys158) is ubiquitylated[1].
Figure 1: Mechanism of Action for PROTAC FKBP Degrader-3 mediated ternary complex formation and UPS degradation.
Dosing Optimization: The Causality of the "Hook Effect"
A critical failure point in PROTAC experimental design is the assumption that "more is better." Because PROTACs require the formation of a tripartite complex, their dose-response curves are uniquely bell-shaped.
-
Sub-optimal Dosing (< 50 nM): Insufficient PROTAC molecules are present to bridge the target and the E3 ligase, leading to incomplete degradation.
-
Optimal Dosing (100 nM – 250 nM): Time-course studies confirm that 250 nM is the optimal concentration for PROTAC FKBP Degrader-3 to induce maximum polyubiquitination within 1 hour[1]. At this concentration, the stoichiometry perfectly favors ternary complex formation.
-
Excessive Dosing (> 5 μM) - The Hook Effect: At high concentrations, PROTAC molecules independently saturate the binding sites of both the FKBP target and the VHL ligase[5]. This forms separate binary complexes (FKBP-PROTAC and VHL-PROTAC) that sterically repel each other, completely halting target degradation.
Figure 2: The stoichiometric logic governing the PROTAC Hook Effect.
Physicochemical Profiling & Formulation Strategy
PROTACs inherently violate Lipinski's Rule of Five due to their bifunctional nature. PROTAC FKBP Degrader-3 has a high molecular weight (1295.54) and is highly lipophilic[2]. Consequently, improper formulation will lead to precipitation, phase separation, and false-negative degradation results.
Quantitative Formulation Data Summary
| Formulation Type | Solvent Composition | Max Solubility | Visual State | Preparation Notes |
| In Vitro Stock | 100% DMSO | 25 mg/mL (19.30 mM) | Clear | Requires ultrasonication. DMSO is hygroscopic; use freshly opened vials[2]. |
| In Vivo (Option A) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (1.93 mM) | Clear | Add solvents sequentially. PEG300/Tween-80 act as critical surfactants[2]. |
| In Vivo (Option B) | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (1.93 mM) | Clear | Ideal for highly lipophilic administration routes[2]. |
| In Vivo (Option C) | 10% DMSO + 90% (20% SBE-β-CD in saline) | 5 mg/mL (3.86 mM) | Suspended | Requires ultrasonication. Suitable for IP/Oral dosing[2]. |
Self-Validating Experimental Protocols
To establish trustworthiness in your data, every PROTAC assay must be a "self-validating system." This means integrating mechanistic controls directly into the workflow to prove that the observed degradation is strictly dependent on the UPS and the specific E3 ligase, rather than off-target cytotoxicity.
Protocol A: In Vitro Dosing & Kinetic Profiling
Objective: Determine the precise degradation kinetics of FKBP-fusion proteins while validating the VHL-UPS pathway.
Step-by-Step Methodology:
-
Stock Preparation: Reconstitute PROTAC FKBP Degrader-3 in anhydrous DMSO to a 10 mM stock. Sonicate in a water bath for 5–10 minutes until completely dissolved[2]. Causality: Sonication provides the kinetic energy required to break intermolecular hydrophobic interactions of the 1295 Da molecule.
-
Cell Seeding: Seed HEK293T or relevant target cells expressing the FKBP-fusion construct at 70% confluency in 6-well plates.
-
Control Pre-treatment (The Self-Validation Step):
-
Well 1 (Vehicle): 0.1% DMSO.
-
Well 2 (Proteasome Control): Pre-treat with 10 μM MG132 for 1 hour.
-
Well 3 (Ligase Control): Pre-treat with an excess (10 μM) of VHL ligand (e.g., VH032) to competitively block the E3 ligase[5].
-
-
PROTAC Dosing: Spike PROTAC FKBP Degrader-3 into the culture media to achieve a final concentration of 250 nM across all experimental wells[1].
-
Kinetic Harvesting: Harvest cells at 1h, 4h, 12h, and 24h post-treatment. Note: Polyubiquitination should be detectable via Western Blot within the first hour[1].
-
Analysis: Perform immunoblotting against the FKBP tag.
-
Expected Result: Complete degradation in standard wells; rescued protein levels in the MG132 and VHL-competitor wells, validating the mechanism.
-
Protocol B: In Vivo Pharmacokinetic Formulation (Clear Solution)
Objective: Prepare a stable, precipitate-free formulation for systemic animal dosing.
Step-by-Step Methodology:
-
Primary Solubilization: Dissolve the required mass of PROTAC FKBP Degrader-3 in 10% (by final volume) DMSO. Vortex vigorously.
-
Surfactant Addition: Add 40% (by final volume) PEG300. Vortex for 2 minutes. Causality: PEG300 acts as a co-solvent, wrapping the hydrophobic core of the PROTAC.
-
Micelle Formation: Add 5% (by final volume) Tween-80. Sonicate for 5 minutes. Causality: Tween-80 lowers the surface tension, allowing the formation of stable micelles that will protect the PROTAC from precipitating in the aqueous phase.
-
Aqueous Dilution: Slowly add 45% (by final volume) sterile Saline dropwise while continuously vortexing[2].
-
Validation: Visually inspect the solution against a light source. It must be a clear solution (solubility ≥ 2.5 mg/mL)[2]. Administer immediately to prevent long-term phase separation.
References
-
Assessing Different E3 Ligases for Small Molecule Induced Protein Ubiquitination and Degradation Source: ACS Chemical Biology, Ottis P, et al. (2017) URL:[Link]
-
Degradation of proteins by PROTACs and other strategies Source: Acta Pharmaceutica Sinica B (via NIH PMC) URL:[Link]
-
Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies Source: Journal of Medicinal Chemistry (via NIH PMC) URL:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Time-Course Degradation Analysis using PROTAC FKBP Degrader-3
Abstract & Introduction
Targeted Protein Degradation (TPD) represents a paradigm shift from occupancy-based inhibition to event-driven elimination. PROTAC FKBP Degrader-3 is a specific heterobifunctional molecule designed to recruit the Von Hippel-Lindau (VHL) E3 ligase to FKBP12 (or FKBP12-tagged fusion proteins), triggering polyubiquitination and subsequent proteasomal degradation.
Unlike dTAG-13 (which recruits Cereblon), PROTAC FKBP Degrader-3 utilizes the VHL pathway. This distinction is critical for experimental design, as degradation kinetics, cell-line compatibility (VHL expression levels), and potential off-target profiles differ between E3 ligases.
This guide details the protocol for establishing a high-resolution time-course analysis. Accurately mapping degradation kinetics (
Mechanism of Action
The efficiency of PROTAC FKBP Degrader-3 relies on the formation of a productive ternary complex.[1] The molecule acts as a bridge: one end binds the FKBP12 domain (via a synthetic ligand like SLF), and the other binds the VHL E3 ligase.
Diagram 1: The Ubiquitin-Proteasome Degradation Cascade
Caption: Mechanism of PROTAC FKBP Degrader-3.[2][3][4] The molecule induces proximity between VHL and FKBP12, leading to ubiquitination. Note the catalytic recycling of the PROTAC molecule.
Experimental Design Strategy
The "Hook Effect" Consideration
Before performing a time course, a dose-response (concentration) experiment is mandatory. PROTACs exhibit a bell-shaped response. At high concentrations, binary complexes (PROTAC-VHL and PROTAC-FKBP) saturate the binding sites, preventing the formation of the necessary ternary complex.
-
Recommended Test Range: 0.1 nM – 10 µM (Log scale).
-
Target Concentration for Time Course: Select the lowest concentration that achieves
(typically 100 nM – 500 nM for this class of degraders) to minimize off-target effects.
Time Point Selection
Degradation via VHL is often rapid (observable within 1-2 hours).
-
Early Phase (Kinetics): 0.5h, 1h, 2h (Captures initial rate).
-
Mid Phase (Maximal Efficacy): 4h, 6h (Usually
). -
Late Phase (Resynthesis/Stability): 24h (Checks for protein rebound or compound instability).
Detailed Protocols
Protocol A: Cell Treatment and Lysis
Reagents:
-
Compound: PROTAC FKBP Degrader-3 (e.g., MedChemExpress HY-135345).[5]
-
Vehicle: DMSO (Molecular Biology Grade).
-
Lysis Buffer: RIPA Buffer supplemented with Protease Inhibitor Cocktail (PIC) and Deubiquitinase Inhibitors (e.g., PR-619) to preserve ubiquitination state if analyzing intermediates.
Step-by-Step:
-
Seeding: Plate cells (e.g., HEK293, HeLa) to reach 70-80% confluency at the end of the experiment.
-
Why? Over-confluency can alter metabolic rates and E3 ligase expression.
-
-
Preparation of Stocks: Dissolve PROTAC FKBP Degrader-3 in DMSO to a 10 mM stock. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Treatment (Reverse Time Course):
-
To harvest all samples simultaneously, stagger the addition of the compound.
-
Example: For a 24h time course ending at 10:00 AM, add the 24h dose at 10:00 AM the previous day, and the 1h dose at 9:00 AM on harvest day.
-
Control: Include a DMSO-only control harvested at the longest time point (24h) to account for cell growth effects.
-
-
Harvesting:
-
Wash cells 2x with ice-cold PBS.
-
Add ice-cold RIPA buffer (150 µL per well of 6-well plate).
-
Scrape and collect lysate into pre-chilled microcentrifuge tubes.
-
Incubate on ice for 20 minutes with intermittent vortexing.
-
-
Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer supernatant to new tubes.
-
Quantification: Determine protein concentration using BCA assay. Normalization is critical.
Protocol B: Western Blot Analysis[6][7]
Critical Parameter: FKBP12 is a small protein (~12 kDa). Blotting conditions must be optimized to prevent "blow-through" (protein passing through the membrane).
-
Gel Electrophoresis:
-
Use 15% SDS-PAGE or 4-20% gradient gels to resolve the 12 kDa target.
-
Load 20-30 µg of total protein per lane.
-
-
Transfer:
-
Use 0.2 µm PVDF membrane (0.45 µm pores are too large for FKBP12; risk of signal loss).
-
Transfer conditions: 100V for 60 mins (wet transfer) or optimized semi-dry settings.
-
-
Blocking & Antibody Incubation:
-
Block: 5% Non-fat milk in TBST for 1h.
-
Primary Antibody: Anti-FKBP12 (or anti-tag if using fusion) [1:1000].
-
Loading Control: Anti-Vinculin or Anti-GAPDH. Note: Do not use VHL as a loading control, as its levels may fluctuate during degrader treatment.
-
-
Detection:
-
Use ECL substrate with high sensitivity.[6]
-
Ensure exposure is within the linear dynamic range (no saturated bands).
-
Data Analysis & Visualization
Workflow Diagram
Caption: Experimental workflow for reverse time-course analysis to ensure simultaneous harvesting.
Quantitative Output Structure
Normalize target band intensity to the loading control (LC) for each lane. Then, normalize that ratio to the DMSO control (set to 100%).
Formula:
Example Data Table:
| Time (h) | FKBP12 Intensity (AU) | GAPDH Intensity (AU) | Normalized Ratio | % Remaining |
| 0 (DMSO) | 5000 | 8000 | 0.625 | 100% |
| 1 | 3500 | 7900 | 0.443 | 71% |
| 4 | 1200 | 8100 | 0.148 | 24% |
| 8 | 500 | 7950 | 0.063 | 10% |
| 24 | 450 | 8050 | 0.056 | 9% |
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Degradation | Low VHL expression | Verify VHL levels in your specific cell line. Switch to a CRBN-based degrader (e.g., dTAG-13) if VHL is absent. |
| Bell-Shaped Curve | Hook Effect | The concentration is too high. Reduce dose to <1 µM. |
| Signal "Blow-through" | Membrane pore size | Switch from 0.45 µm to 0.2 µm PVDF membrane for the 12 kDa FKBP12 protein. |
| Rebound at 24h | Compound instability | Refresh media with new compound at 12h or check compound half-life in media. |
References
-
Nabet, B., et al. (2018). The dTAG system for immediate and target-specific protein degradation.[7][8] Nature Chemical Biology. Retrieved from [Link]
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. Retrieved from [Link]
-
LI-COR Biosciences. Western Blot Normalization Strategies. Retrieved from [Link]
Sources
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. A protocol for rapid degradation of endogenous transcription factors in mammalian cells and identification of direct regulatory targets - PMC [pmc.ncbi.nlm.nih.gov]
cell line compatibility for PROTAC FKBP Degrader-3 experiments
Application Note: Cell Line Compatibility & Optimization for PROTAC FKBP Degrader-3 Experiments
Executive Summary & Core Directive
PROTAC FKBP Degrader-3 is a specialized heterobifunctional small molecule designed to degrade proteins tagged with FKBP12 (specifically the FKBP12F36V mutant, commonly known as the dTAG system) or endogenous FKBP12. Unlike the widely used dTAG-13 , which recruits the Cereblon (CRBN) E3 ligase, FKBP Degrader-3 recruits the Von Hippel-Lindau (VHL) E3 ligase.
Critical Distinction: The success of your experiment relies entirely on the presence of functional VHL machinery in your chosen cell line. This guide provides the framework to validate cell line compatibility, avoid false negatives caused by VHL deficiency, and optimize degradation kinetics.
Mechanism of Action: The VHL Advantage
To understand compatibility, one must understand the recruitment mechanism. FKBP Degrader-3 functions as a molecular bridge:
-
Warhead: Binds the FKBP12F36V tag fused to your Protein of Interest (POI).
-
Linker: Connects the two moieties with optimal spacing.
-
E3 Ligand: Binds the VHL E3 ligase complex.
This formation of a Ternary Complex (POI-PROTAC-VHL) triggers the poly-ubiquitination of the POI at surface lysines, marking it for proteasomal degradation.
Diagram 1: The FKBP Degrader-3 Signaling Pathway[2]
Caption: Mechanism of Action.[1] FKBP Degrader-3 recruits VHL to the FKBP-tagged protein, inducing ubiquitination and subsequent proteasomal degradation.
Cell Line Compatibility Matrix
The most common cause of failure with FKBP Degrader-3 is using a cell line with low or absent VHL expression. Unlike CRBN (which is ubiquitous but can be downregulated in drug-resistant lines), VHL is frequently mutated or silenced in specific cancer subtypes, particularly Renal Cell Carcinoma (RCC).
Table 1: Compatibility Assessment by Cell Lineage
| Cell Line | Tissue Origin | VHL Status | Compatibility | Recommended Action |
| HEK293T | Kidney (Embryonic) | Wild-Type | High | Ideal for initial validation and transient transfections. |
| HeLa | Cervix | Wild-Type | High | Robust degradation typically observed. |
| PC-3 | Prostate | Wild-Type | High | Validated in literature for FKBP-degradation screens. |
| U-2 OS | Bone (Osteosarcoma) | Wild-Type | High | Excellent morphology for imaging-based readouts. |
| MCF-7 | Breast | Wild-Type | High | Suitable for breast cancer models. |
| 786-O | Kidney (RCC) | Deficient | Incompatible | DO NOT USE. Lacks functional VHL; POI will not degrade. |
| RCC4 | Kidney (RCC) | Deficient | Incompatible | DO NOT USE. Constitutive HIF accumulation indicates VHL loss. |
| Jurkat | T-Cell Leukemia | Variable | Moderate | Expression can vary; validate VHL levels via Western Blot first. |
Expert Insight: If your experimental design requires a VHL-deficient line (like 786-O), you must switch to dTAG-13 (or dTAG-7), which recruits CRBN instead of VHL.
Experimental Protocol: Validation & Optimization
Do not assume degradation will occur simply because the cell line is "compatible." You must empirically determine the optimal concentration and time window to avoid the "Hook Effect."
Phase 1: Pre-Validation (The "VHL Check")
Before cloning your gene of interest into the FKBP12F36V vector, confirm the degradation machinery in your specific cell bank aliquot.
-
Lyse cells using RIPA buffer + Protease Inhibitors.
-
Perform Western Blot probing for:
-
VHL (Target ~18-24 kDa).
-
HIF-1α (Positive control for VHL function; high HIF-1α in normoxia usually indicates VHL dysfunction).
-
GAPDH/Actin (Loading control).
-
-
Decision: If VHL is undetectable, abort FKBP Degrader-3 usage and switch to CRBN-based degraders.
Phase 2: Dose-Response & The Hook Effect
PROTACs exhibit a bell-shaped dose-response. At very high concentrations, the PROTAC saturates both the POI and the E3 ligase independently, preventing the formation of the necessary ternary complex.
Step-by-Step Protocol:
-
Seeding: Seed cells (e.g., HEK293T) expressing POI-FKBP12F36V at 60-70% confluency in 6-well plates.
-
Preparation: Prepare FKBP Degrader-3 stock (10 mM in DMSO).
-
Treatment: Treat cells for 6 hours with the following log-scale concentrations:
-
Harvest & Blot: Lyse cells and blot for the POI (using anti-FKBP, anti-HA/Flag, or POI-specific antibody).
-
Analysis:
-
Success: >80% degradation at 100-500 nM.
-
Hook Effect: Reappearance of POI band at 10 µM.
-
Phase 3: Time-Course Kinetics
VHL-based degraders often exhibit different kinetics than CRBN degraders.
-
Standard Timepoints: 1h, 2h, 4h, 8h, 24h.
-
Expectation: Significant degradation is often visible by 2-4 hours. Recovery of protein levels (due to resynthesis) may occur after 24 hours if the PROTAC is metabolized or unstable.
Troubleshooting & Controls
Every experiment requires self-validating controls to distinguish between technical failure and biological reality.
| Control Type | Reagent/Method | Purpose |
| Negative Control Compound | dTAG-V1-NEG (or similar inactive analog) | A structural analog that cannot bind VHL. Proves degradation is VHL-dependent, not an off-target drug effect. |
| Pathway Blocker | MLN4924 (Neddylation Inhibitor) | Prevents Cullin-RING ligase activation. Pre-treat for 1h. If degradation stops, the ubiquitin pathway is confirmed. |
| Proteasome Inhibitor | MG-132 (10 µM) | Pre-treat for 1h. If degradation stops, it confirms proteasomal clearance (vs. autophagy or aggregation). |
| Competition | Free VHL Ligand (excess) | Co-treat with excess VHL ligand. Should rescue the POI by outcompeting the PROTAC for the E3 ligase. |
Diagram 2: Experimental Workflow & Decision Tree
Caption: Decision tree for validating cell line compatibility and optimizing PROTAC concentrations.
References
-
MedChemExpress. PROTAC FKBP Degrader-3 Product Information & Mechanism. Retrieved from [3]
-
Nabet, B., et al. (2018).[2] The dTAG system for immediate and target-specific protein degradation.[2][4] Nature Chemical Biology, 14, 431–441. (Foundation of the dTAG system, comparing CRBN vs VHL recruitment). Retrieved from
-
Ottis, P., et al. (2017).[5] Assessing Different E3 Ligases for Small Molecule Induced Protein Ubiquitination and Degradation. ACS Chemical Biology, 12(10), 2570-2578.[5] (Detailed comparison of VHL vs CRBN kinetics). Retrieved from
-
BroadPharm. PROTAC FKBP Degrader-3 Structure and Properties. Retrieved from
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11, 611–617. (Seminal work on VHL-based PROTAC kinetics and the hook effect). Retrieved from
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC-mediated activation, rather than degradation, of a nuclear receptor reveals complex ligand-receptor interaction network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Application Note: Kinetic Profiling of PROTAC FKBP Degrader-3 using HiBiT Live-Cell Monitoring
Executive Summary
This guide details the protocol for establishing a high-resolution kinetic assay to monitor the degradation of FKBP12 (or FKBP-fused targets) induced by PROTAC FKBP Degrader-3 . Unlike endpoint assays (Western blot or lytic luminescence), this protocol utilizes the HiBiT-LgBiT split-luciferase system in live cells. This approach captures critical kinetic parameters—such as onset of degradation, maximal degradation rate (
Key Compound Profile:
-
Compound: PROTAC FKBP Degrader-3 (e.g., MCE Cat. No. HY-135345).[2]
-
Mechanism: Heterobifunctional molecule recruiting VHL (Von Hippel-Lindau) E3 ligase to FKBP (FK506 binding protein).
-
Readout: Loss of luminescence corresponds to target degradation.
Assay Principle & Mechanism
The HiBiT system relies on the structural complementation of NanoLuc luciferase. The target protein (FKBP) is tagged with a small 11-amino acid peptide (HiBiT ). The cell constitutively expresses the complementary 156-amino acid subunit (LgBiT ).
-
Baseline: HiBiT-FKBP binds LgBiT with high affinity (
pM), forming active NanoBiT luciferase. In the presence of the live-cell substrate (Nano-Glo Endurazine ), a stable luminescent signal is generated.[3] -
Degradation: FKBP Degrader-3 bridges endogenous VHL E3 ligase and HiBiT-FKBP.
-
Ubiquitination: VHL ubiquitinates the HiBiT-FKBP complex.
-
Signal Loss: The proteasome degrades the tagged protein. The HiBiT peptide is destroyed, preventing complementation with LgBiT, resulting in a quantifiable loss of luminescence.
Visualizing the Molecular Mechanism
Caption: Mechanism of Action. The PROTAC recruits VHL to HiBiT-FKBP. Proteasomal degradation destroys the HiBiT tag, extinguishing the LgBiT-dependent luminescent signal.
Materials & Reagents
| Component | Specification | Purpose |
| Cell Line | HEK293 or HeLa (LgBiT Stable) | Constitutive expression of LgBiT is required for kinetic monitoring. |
| Plasmid/CRISPR | HiBiT-FKBP12 Vector | Expresses the tagged target. CRISPR knock-in is preferred for endogenous stoichiometry. |
| Degrader | PROTAC FKBP Degrader-3 | The VHL-recruiting degrader (e.g., MCE HY-135345).[2] |
| Substrate | Nano-Glo® Endurazine™ | Critical: Use Endurazine (not Lytic reagent) for live-cell stability >24h.[4] |
| Media | Opti-MEM (Phenol Red-free) | Phenol red absorbs light; use clear media for assay reading. |
| Plate | White, solid-bottom 96/384-well | Prevents signal crosstalk between wells. |
Detailed Experimental Protocol
Phase 1: Cell Engineering (Pre-Assay)
Note: For robust kinetics, avoid transient transfection of LgBiT. Use a stable LgBiT cell line and transiently transfect HiBiT-FKBP, or (ideally) use a double-stable line.
-
Seeding: Plate LgBiT-stable HEK293 cells at 5,000 cells/well in a white 96-well plate using 100 µL growth medium.
-
Transfection (if not stable): 24 hours later, transfect with HiBiT-FKBP plasmid (10-50 ng/well) using FuGENE HD.
-
Expert Tip: Keep expression low. Overexpression of the target can outcompete the PROTAC, masking degradation efficacy (the "Hook Effect" artifact).
-
-
Incubation: Incubate for 16–24 hours to allow protein expression and HiBiT-LgBiT equilibration.
Phase 2: Reagent Preparation
-
PROTAC Preparation:
-
Dissolve FKBP Degrader-3 in DMSO to 10 mM stock.
-
Prepare 10x working concentrations in Opti-MEM .
-
Dose Range: 7-point dilution series (e.g., 1 µM down to 0.1 nM).
-
-
Substrate Preparation:
-
Reconstitute Nano-Glo Endurazine™ according to manufacturer instructions.
-
Dilute to 1x in pre-warmed (
) Opti-MEM or CO2-independent medium.
-
Phase 3: The Kinetic Assay Run[5]
Caption: Live-cell kinetic workflow. Equilibration (Step 2) is crucial to eliminate substrate uptake artifacts before drug addition.
-
Media Swap: Carefully aspirate growth media. Add 80 µL of 1x Endurazine media.
-
Equilibration: Incubate plate at 37°C for 2 hours .
-
Why? Endurazine is a pro-substrate requiring intracellular esterase processing. The signal rises slowly before plateauing. You must dose at the plateau to ensure signal changes are due to degradation, not substrate kinetics.
-
-
Baseline Read: Acquire a pre-dose measurement (
). -
Treatment: Add 20 µL of 5x PROTAC dilutions. Include DMSO vehicle control (0% degradation) and a mock-transfection control (background).
-
Acquisition: Place in a plate reader (e.g., GloMax or EnVision) with temperature control (37°C). Read luminescence every 20 minutes for 18–24 hours.
Data Analysis & Interpretation
Do not rely solely on raw RLU (Relative Light Units). PROTAC kinetics are dynamic.
Normalization
Normalize all data points to the DMSO control at the corresponding time point to account for cell growth or slight substrate decay.
Key Metrics Calculation
- : The maximal degradation observed (lowest % remaining).
-
(Degradation Half-life): Time required to reach 50% of the
. -
Initial Rate: Slope of the linear phase of degradation (first 1–4 hours).
The Hook Effect Check
If high concentrations (e.g., >1 µM) show less degradation than lower concentrations (e.g., 100 nM), you are observing the "Hook Effect" (formation of binary [PROTAC-Target] or [PROTAC-E3] complexes rather than the productive ternary complex).
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Signal Drift (Rising) | Insufficient equilibration | Increase Endurazine pre-incubation to 2–3 hours before adding PROTAC. |
| Low Signal:Noise | Low transfection efficiency | Switch to a stable HiBiT-FKBP cell line or optimize plasmid ratio. |
| No Degradation | VHL pathway inactive | Verify VHL expression in your cell line (HEK293 and HeLa are usually VHL+). |
| Cell Toxicity | Compound toxicity | Run a multiplexed CellTiter-Glo assay at the endpoint to distinguish degradation from cell death. |
References
-
Promega Corporation. Nano-Glo® Endurazine™ and Vivazine® Live Cell Substrates Technical Manual.Link
-
Schwinn, M. K., et al. (2018). "CRISPR-mediated tagging of endogenous proteins with a luminescent peptide." ACS Chemical Biology, 13(2), 467-474. Link
-
MedChemExpress. PROTAC FKBP Degrader-3 Product Information (Cat. No. HY-135345).[2]Link[2]
-
Riching, K. M., et al. (2018). "Quantitative Live-Cell Kinetic Degradation and Recovery of Targeted Protein Degradation Targets." Promega PubHub.Link
Sources
- 1. promegaconnections.com [promegaconnections.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Understanding Cellular Biology in Real Time [promega.jp]
- 4. Nanoluciferase-based cell fusion assay for rapid and high-throughput assessment of SARS-CoV-2-neutralizing antibodies in patient samples - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming the hook effect in PROTAC FKBP Degrader-3 titration
Technical Support Center: Overcoming the Hook Effect in PROTAC FKBP Degrader-3 Titration
Overview PROTAC FKBP Degrader-3 is a potent, heterobifunctional molecule designed to degrade FK506-binding proteins (FKBPs) by hijacking the von Hippel-Lindau (VHL) E3 ligase[1]. While highly efficacious, researchers frequently encounter a paradoxical loss of target degradation at elevated compound concentrations—a phenomenon known as the "hook effect" or prozone effect[2]. As a Senior Application Scientist, I have designed this support center to provide authoritative, field-tested troubleshooting strategies to help you diagnose, quantify, and overcome this stoichiometric bottleneck in your degradation assays.
Diagnostic FAQs: Understanding the Hook Effect
Q: Mechanistically, why does the hook effect occur during my FKBP Degrader-3 titrations?
A: The efficacy of a PROTAC relies entirely on the formation of a productive ternary complex: [FKBP]–[PROTAC]–[VHL]. At optimal concentrations, the PROTAC acts as a molecular bridge. However, as the concentration of FKBP Degrader-3 exceeds the dissociation constants (
Q: How can I mathematically or biophysically predict the onset of the hook effect for my specific cell line?
A: The hook effect is governed by the cooperativity factor (
Q: How do I distinguish a genuine hook effect from compound-induced cytotoxicity? A: High concentrations of PROTACs can sometimes cause off-target toxicity, which halts the general cellular translation/transcription machinery, mimicking a loss of degradation. Self-Validating Control: Always multiplex your Western Blot or luminescence degradation assay with a parallel cell viability assay (e.g., CellTiter-Glo). Furthermore, introduce a competitive inhibitor control (e.g., pre-treating with excess FK506 or the VHL inhibitor VH298). If the loss of degradation at high concentrations is truly a hook effect, it will be reversible upon compound wash-out, whereas toxicity-induced artifacts will not recover quickly.
Mechanistic & Workflow Visualizations
Mechanism of the PROTAC hook effect: Productive ternary vs. non-productive binary complex formation.
Systematic workflow for diagnosing and overcoming the PROTAC hook effect in titration assays.
Experimental Protocols: Overcoming the Hook Effect
Protocol A: Ultra-Wide Range Dose-Response Titration
Standard drug titrations (e.g., 1 nM to 10 µM) often miss the
-
Seed Cells: Plate target cells (e.g., HEK293 or HeLa) in a 96-well format at 10,000 cells/well. Allow overnight adherence.
-
Prepare Dilution Series: Prepare a 12-point, 10-fold serial dilution of FKBP Degrader-3 starting from 100 µM down to 1 pM in DMSO.
-
Dosing: Normalize DMSO concentration across all wells (typically 0.1% v/v final) to prevent solvent toxicity.
-
Incubation: Incubate for 4 to 24 hours. (Note: VHL-mediated ubiquitination of FKBP can occur within the first hour[1]. Shorter time points can help capture kinetic degradation before compensatory protein resynthesis obscures the data).
-
Analysis: Lyse cells and quantify FKBP levels via Western Blot or capillary electrophoresis (e.g., ProteinSimple Jess). Plot the data on a logarithmic scale to identify the true
and the onset concentration of the hook effect.
Protocol B: Live-Cell NanoBRET Assay for Ternary Complex Quantification To definitively prove that a loss of degradation is due to the hook effect (binary complex saturation), you must directly measure ternary complex formation in live cells[5]. Self-Validating System: This protocol utilizes proximity-based bioluminescence resonance energy transfer (BRET) and incorporates a competitive inhibitor to validate signal specificity.
-
Transfection: Co-transfect cells with plasmids encoding NanoLuc®-FKBP (donor) and HaloTag®-VHL (acceptor) at a 1:100 ratio to prevent donor saturation[5].
-
Labeling: After 24 hours, add the HaloTag® NanoBRET™ fluorescent ligand.
-
PROTAC Treatment: Treat cells with the optimized titration series of FKBP Degrader-3 (1 pM to 100 µM).
-
Control Wells (Critical):
-
Vehicle Control: DMSO only.
-
Competition Control: Pre-treat a subset of wells with 10 µM VH298 (VHL inhibitor) for 30 minutes prior to PROTAC addition. This must abrogate the BRET signal, proving the interaction is strictly VHL-dependent.
-
-
Detection: Add furimazine (NanoLuc substrate). Measure dual-wavelength luminescence (460 nm for donor, >610 nm for acceptor).
-
Interpretation: Calculate the BRET ratio. A bell-shaped BRET curve perfectly mirroring your degradation curve confirms the hook effect. The peak of the BRET curve represents the optimal PROTAC concentration for maximum ternary complex formation.
Data Presentation: Titration Parameters & Hook Effect Benchmarks
To assist in evaluating your assay quality, compare your derived parameters against the standard kinetic behaviors of VHL-recruiting PROTACs.
| Parameter | Definition | Expected Range for FKBP Degrader-3 | Hook Effect Implication |
| Concentration achieving 50% of maximum degradation. | 10 nM – 250 nM[1] | If artificially high, you may be analyzing the downward slope of the hook effect. | |
| Maximum achievable protein degradation. | 85% – 99% | Suppressed | |
| Hook Onset | Concentration where degradation decreases by >10% from | > 1 µM to 10 µM | A narrow window between |
| Cooperativity ( | Ratio of ternary to binary binding affinities. |
Advanced Troubleshooting: What if the Hook Effect is Unavoidable?
If your biological system demands high PROTAC concentrations (e.g., due to poor cell permeability or high target expression) and you cannot escape the hook effect, consider the following structural and experimental pivots:
-
Linker Rigidification: The linker in FKBP Degrader-3 is rationally designed, but introducing conformational constraints (e.g., alkynes or piperidines) can reduce the entropic penalty of ternary complex formation, thereby increasing positive cooperativity (
) and resisting the hook effect[2][4]. -
Wash-Out Assays: Exploit the catalytic nature of PROTACs. Pulse the cells with a high concentration of FKBP Degrader-3 for 2 hours to load the cells, then wash the cells and replace with fresh media. As the intracellular concentration drops, it will naturally pass through the "optimal window," triggering robust degradation without sustained binary complex saturation.
References
-
Refeyn. "Characterizing PROTAC ternary complex formation with mass photometry." Refeyn Application Notes. Available at: [Link]
-
Promega Corporation. "Ternary Complex Formation." Promega Applications. Available at: [Link]
-
Drug Discovery Online. "Characterize Your PROTAC Hook Effect With Flexible And In-Solution Affinity Measurements." Drug Discovery Online. Available at: [Link]
-
Békés, M., et al. "PROTACs– a game-changing technology." National Center for Biotechnology Information (PMC). Available at:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. refeyn.com [refeyn.com]
- 4. Characterize Your PROTAC Hook Effect With Flexible And In-Solution Affinity Measurements For Results You Can Trust [drugdiscoveryonline.com]
- 5. Ternary Complex Formation [promega.com]
improving PROTAC FKBP Degrader-3 degradation efficiency in resistant cells
FKBP Degrader-3 (dTAG-13) Optimization Hub Technical Support Reference ID: PROTAC-OPT-2026
Diagnostic Workflow: Why is Degradation Failing?
Before altering your experimental conditions, use this logic flow to identify the bottleneck. Resistance to FKBP Degrader-3 (commonly identified as dTAG-13 , a CRBN-recruiting PROTAC) usually stems from three distinct failure modes: thermodynamic limitation (Hook Effect), biological resistance (E3 ligase loss), or pharmacological failure (Efflux).
Figure 1: Decision matrix for diagnosing PROTAC failure. Follow the blue nodes to isolate the root cause.
Troubleshooting Guide & Protocols
Issue 1: The "Hook Effect" (Suboptimal Concentration)
The Science: PROTACs function by forming a ternary complex: Target:PROTAC:E3-Ligase. Unlike inhibitors, PROTACs display a bell-shaped dose-response. At excessive concentrations (often >1-5 µM for dTAG-13), the PROTAC saturates both the Target (FKBP12^F36V) and the E3 Ligase (CRBN) independently, forming non-functional binary complexes. This prevents the two proteins from meeting.
Corrective Protocol: The "DC50" Titration Do not assume "more is better." You must find the DC50 (concentration causing 50% degradation) and Dmax (maximum degradation).[1]
-
Seed Cells: 20,000 cells/well in a 96-well plate.
-
Prepare Serial Dilutions: Create a 10-point dilution series of FKBP Degrader-3 ranging from 1 nM to 10 µM (log-scale steps).
-
Treatment: Incubate for 16 hours.
-
Readout: Perform Western Blot or Luciferase assay (if using HiBiT/NLuc fusions).
-
Analysis: Plot signal vs. log[concentration]. Look for the "U-shape" curve. The trough of the U is your optimal concentration.
Issue 2: Acquired Resistance (Loss of E3 Ligase)
The Science: Resistant cell lines frequently downregulate or mutate the specific E3 ligase machinery recruited by the PROTAC. FKBP Degrader-3 (dTAG-13) recruits Cereblon (CRBN) .[2] If your cells have lost CRBN expression (common in KBM7, CHO, or chronically treated cancer lines), dTAG-13 becomes inert.
Corrective Protocol: The "Ligase Swap" Rescue The dTAG system is modular. If CRBN-based degradation fails, switch to a VHL-recruiting analog (dTAG-v1).
| Feature | FKBP Degrader-3 (dTAG-13) | dTAG-v1 |
| Recruited E3 Ligase | Cereblon (CRBN) | Von Hippel-Lindau (VHL) |
| Resistance Mechanism | CRBN downregulation / mutation | VHL mutation / Hypoxia |
| Best Use Case | General purpose; Hematologic lines | CRBN-low cells; Solid tumors |
| Recommended Conc. | 100 nM - 500 nM | 250 nM - 1 µM |
Validation Experiment:
-
Treat resistant cells with dTAG-13 (500 nM) and dTAG-v1 (500 nM) in parallel wells.
-
Lyse after 24 hours.
-
Western Blot: Probe for Target-FKBP, CRBN, and VHL.
-
Result A: Degradation with dTAG-v1 but not dTAG-13
CRBN pathway failure. -
Result B: No degradation with either
Target/Tag mutation or Efflux.
-
Issue 3: Multidrug Resistance (MDR1 Efflux)
The Science: PROTACs are large molecules (MW > 800 Da). Resistant cells often upregulate ABCB1 (MDR1/P-gp) transporters, which pump the degrader out before it can form a complex.
Corrective Protocol: Efflux Inhibition Assay
-
Pre-treatment: Treat cells with Tariquidar (100 nM) or Zosuquidar (MDR1 inhibitors) for 1 hour.
-
Degrader Addition: Add FKBP Degrader-3 (dTAG-13) at your standard concentration.
-
Incubation: 6–12 hours.
-
Analysis: Compare degradation levels between [Degrader Only] vs. [Degrader + Tariquidar].
-
Significant improvement with Tariquidar indicates efflux-mediated resistance.
-
Mechanism of Action Visualization
Understanding the ternary complex is vital for troubleshooting. The diagram below illustrates the successful formation versus the "Hook Effect" and Resistance modes.
Figure 2: Left: Successful Ternary Complex. Right: Hook Effect where excess degrader saturates binding sites, preventing the Target and E3 from interacting.
Frequently Asked Questions (FAQs)
Q: I see degradation in HEK293T cells, but zero effect in my KBM7 or Jurkat lines using FKBP Degrader-3. Why? A: This is a classic E3 ligase expression issue. HEK293T cells have robust ubiquitin machinery. KBM7 cells are known to be haploid and can easily silence non-essential genes like CRBN under selective pressure.
-
Fix: Validate CRBN expression via Western Blot. If CRBN is absent, switch to dTAG-v1 (VHL-recruiter), as VHL is essential for cell survival and less likely to be silenced [1].
Q: Can I use FKBP Degrader-3 to degrade endogenous wild-type FKBP12? A: While dTAG-13 binds FKBP12, it is optimized for the F36V mutant (the "hole" in the "bump-and-hole" strategy). It binds the mutant with ~100-fold higher selectivity. For endogenous FKBP12 degradation, you would need a non-selective degrader, but dTAG-13 is specifically designed not to degrade endogenous FKBP12 to avoid off-target toxicity [2].
Q: My target degrades at 4 hours but reappears at 24 hours. What is happening? A: This is the "Rebound Effect."
-
Metabolism: The PROTAC may be unstable and metabolized over 24h.
-
Resynthesis: The cell senses the loss of protein and upregulates transcription to compensate.
-
Fix: Refresh media with new compound every 12 hours, or perform a "washout" experiment to see how fast the protein recovers.
Q: I suspect the FKBP tag itself is mutated. How do I check? A: Sequence the FKBP12 integration site. Look specifically for reversions of the F36V mutation back to Wild Type (Phenylalanine) or other steric clashes in the binding pocket. This renders the "bumped" ligand (dTAG-13) unable to bind [2].
References
-
Nabet, B. et al. (2018). The dTAG system for immediate and target-specific protein degradation.[2][3][4][5][6] Nature Chemical Biology, 14, 431–441.
-
Nabet, B. et al. (2020).[7] Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules. Nature Communications, 11, 4687.
-
Mayor-Ruiz, C. et al. (2019). Plasticity of the Cullin-RING Ligase Repertoire Shapes Sensitivity to Ligand-Induced Protein Degradation. Molecular Cell, 75(4), 849-858.
-
Riching, K.M. et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Modes of Action. ACS Chemical Biology, 13(9), 2758–2770.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. dTAG-13 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. journals.biologists.com [journals.biologists.com]
Technical Support Center: Minimizing Off-Target Cytotoxicity of PROTAC FKBP Degrader-3
Product Focus: PROTAC FKBP Degrader-3 (VHL-recruiting heterobifunctional degrader) Target Mechanism: Targeted Protein Degradation (TPD) via VHL E3 Ligase recruitment Document ID: TS-FKBP-D3-OPT-v2.1
Executive Summary & System Architecture
PROTAC FKBP Degrader-3 is a potent heterobifunctional molecule designed to degrade FKBP-tagged proteins (often FKBP12^F36V fusions) by recruiting the Von Hippel-Lindau (VHL) E3 ligase. Unlike dTAG-13 (which recruits Cereblon), Degrader-3 relies on the VHL-Cullin 2 complex.
The Core Problem: Users frequently report cytotoxicity at concentrations >1 µM. The Root Cause: While CRBN degraders often kill cells via neosubstrate degradation (e.g., GSPT1), VHL-based degraders like FKBP Degrader-3 primarily cause toxicity through VHL Sequestration (The "Hook Effect" on E3 Ligases) . High concentrations saturate intracellular VHL, preventing it from degrading its endogenous substrate, HIF-1α , leading to a pseudo-hypoxic stress response and apoptosis.
This guide provides a self-validating workflow to decouple on-target degradation from off-target cytotoxicity.
Diagnostic Workflow: The "Traffic Light" Protocol
Do not proceed to large-scale screens until you have passed these three gates.
Gate 1: The DC50 vs. TC50 Ratio Check
Is your degradation window distinct from your killing window?
Protocol:
-
Seed Cells: 2,000 cells/well in 384-well plates (e.g., HEK293T or HeLa).
-
Dose-Response: Treat with PROTAC FKBP Degrader-3 (11-point dilution: 10 µM down to 0.1 nM).
-
Dual Readout (24h):
-
Readout A (Efficacy): HiBiT/NanoLuc or Western Blot for target levels.
-
Readout B (Toxicity): CellTiter-Glo (ATP) or LDH release.
-
-
Calculation: Calculate the Selectivity Index (SI) =
.
Interpretation Table:
| Selectivity Index (SI) | Status | Action Required |
| > 100 | Green | Safe window exists. Proceed to experiments using |
| 10 - 100 | Yellow | Narrow window. Perform time-course optimization (Module 3). |
| < 10 | Red | STOP. Toxicity is overlapping with efficacy. See "VHL Sequestration" below. |
Critical Troubleshooting: VHL Sequestration & Hypoxia
If you observe toxicity, you must determine if it is mechanism-dependent (VHL saturation) or chemotype-dependent (chemical toxicity).
Experiment: The HIF-1α Stabilization Assay
VHL degraders at high concentrations mimic hypoxia agents (like Cobalt Chloride) by preventing VHL from ubiquitinating HIF-1α.
Step-by-Step Methodology:
-
Treatment: Treat cells with FKBP Degrader-3 at the toxic concentration (e.g., 5 µM) and the effective concentration (e.g., 100 nM).
-
Control: Include a VHL Ligand Negative Control (a diastereomer of the VHL ligand that cannot bind VHL).
-
Readout: Western Blot for HIF-1α .
-
Normal: No HIF-1α band (normoxia).
-
VHL Saturation: Strong HIF-1α band (pseudo-hypoxia).
-
Decision Logic:
-
If HIF-1α is elevated: You are overdosing. The PROTAC is saturating VHL. Solution: Reduce concentration; switch to pulsed dosing (washout after 2h).
-
If HIF-1α is absent but cells die: The toxicity is likely off-target binding of the FKBP warhead or linker toxicity. Solution: Switch to a CRBN-based alternative (e.g., dTAG-13) to see if toxicity persists.
Visualization: Mechanism of Action & Failure Modes
The following diagram illustrates the delicate balance between successful ternary complex formation and the two primary failure modes: The Hook Effect (efficacy loss) and VHL Sequestration (toxicity).
Caption: Figure 1: Optimal concentrations form the Ternary Complex. Excess PROTAC leads to the Hook Effect, sequestering VHL and preventing it from degrading its natural substrate, HIF-1α, causing toxicity.
FAQ: Expert Troubleshooting
Q1: My cells are dying, but I see no degradation. Why?
A: This is the "Phantom Hook." You are likely operating far above the Hook point.
-
Explanation: At very high concentrations (e.g., >10 µM), the PROTAC coats the target and the E3 ligase separately (binary complexes). No degradation occurs because the two proteins never meet. However, the VHL is still occupied, leading to HIF-1α stabilization and cell death.
-
Fix: Perform a dilution series down to 1 nM. You will likely find a "sweet spot" (bell-shaped curve) where degradation returns and toxicity vanishes.
Q2: Can I use "Washout" strategies with Degrader-3?
A: Yes, and this is highly recommended to reduce toxicity.
-
Protocol: Incubate cells with PROTAC for 2 hours (sufficient for ubiquitination), then wash 3x with PBS and replace with fresh media.
-
Why it works: The "catalytic" nature of PROTACs means the initial pulse often triggers degradation that outlasts the presence of the drug, while the washout relieves the sustained pressure on VHL, allowing normal HIF-1α regulation to resume.
Q3: How do I prove the toxicity is VHL-mediated?
A: Use a VHL-dead control or a Competitor Rescue .
-
Rescue Experiment: Co-treat cells with the PROTAC + 10x excess of a pure VHL ligand (e.g., VH032).
-
Prediction: If the toxicity is caused by the PROTAC binding VHL (sequestration), adding excess VHL ligand will worsen or maintain the competition. If the toxicity is off-target (e.g., the linker killing the cell), the VHL ligand won't change the outcome. Correction: Actually, the best control is the cis-diastereomer (negative control PROTAC) which does not bind VHL. If the negative control is non-toxic at the same concentration, the toxicity of Degrader-3 is mechanism-based (VHL saturation).
Comparative Data: VHL vs. CRBN
Use this table to decide if you should switch from FKBP Degrader-3 (VHL) to dTAG-13 (CRBN).
| Feature | FKBP Degrader-3 (VHL) | dTAG-13 (CRBN) |
| Primary Toxicity | HIF-1α Stabilization (Hypoxia response) | Neosubstrate degradation (GSPT1, IKZF1) |
| Hypoxia Sensitivity | High (Avoid in hypoxic tumors) | Low |
| Baseline Toxicity | Low in normoxic conditions | Variable (Teratogenic potential) |
| Degradation Kinetics | Generally Faster ( | Slower ( |
| Rescue Strategy | Washout / Pulse Dosing | Difficult (GSPT1 loss is lethal) |
References
-
Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology.[1] (Foundational paper establishing the catalytic nature and hook effect of PROTACs).
-
Nabet, B., et al. (2018).[1][2] "The dTAG system for immediate and target-specific protein degradation."[1][3][4] Nature Chemical Biology.[1] (Describes the dTAG system and FKBP12^F36V fusion degradation).
-
Frost, J., et al. (2016). "Amelioration of VHL-based PROTAC toxicity by dose optimization." ACS Chemical Biology. (Discusses HIF-1α stabilization risks with VHL ligands).
-
MedChemExpress. "PROTAC FKBP Degrader-3 Product Datasheet." (Technical specifications and solubility data).
-
Burslem, G. M., & Crews, C. M. (2020). "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery."[4] Cell. (Review of off-target mechanisms including hook effect).
Sources
resolving inconsistent degradation data with PROTAC FKBP Degrader-3
To: Research Team From: Senior Application Scientist, Technical Support Subject: Comprehensive Troubleshooting Guide for PROTAC FKBP Degrader-3 Inconsistencies
Executive Summary
You are encountering inconsistent degradation data with PROTAC FKBP Degrader-3 . Unlike traditional small-molecule inhibitors (SMIs) which operate on an occupancy-driven model (more drug = more effect), PROTACs operate on an event-driven, catalytic model .[1][2][3]
"PROTAC FKBP Degrader-3" is typically a heterobifunctional molecule recruiting Von Hippel-Lindau (VHL) to degrade FKBP12 (or FKBP-tagged proteins).[1] The inconsistencies you are seeing—variable
This guide breaks down these failure modes into a self-validating troubleshooting protocol.
Part 1: The "Hook Effect" (The #1 Cause of Inconsistency)
Q: Why do I see less degradation when I increase the concentration of PROTAC FKBP Degrader-3?
A: You are likely observing the Hook Effect (autoinhibition).[1] Because PROTACs must form a ternary complex (Target:PROTAC:E3 Ligase) to function, excess PROTAC saturates the binding sites on both the Target (FKBP) and the E3 Ligase (VHL) individually.[1] This creates two separate binary complexes that cannot interact, halting ubiquitination.[1]
The Mechanism
-
Optimal Concentration: One PROTAC molecule bridges one Target and one E3 Ligase.[1]
-
Excess Concentration: PROTAC molecules coat the Target and the E3 Ligase separately. They "bounce" off each other rather than connecting.
Visualization: The Hook Effect Topology
Caption: Figure 1. At optimal concentrations (left), the PROTAC bridges the target and ligase. At high concentrations (right), binary complexes saturate the system, preventing degradation.
Corrective Protocol: The "Bell-Curve" Titration
Do not assume "more is better." You must define the therapeutic window.
-
Range: Test 5 orders of magnitude (e.g., 1 nM to 10 µM).
-
Step: Use semi-log steps (1, 3, 10, 30 nM...) rather than linear.
-
Analysis: Look for a U-shaped (or bell-shaped) curve.[1] The "sweet spot" for FKBP degraders is often between 10 nM and 100 nM . Above 1 µM, efficacy frequently drops.[1]
Part 2: Biological Variables (E3 Ligase Dependency)
Q: Why does the degrader work in Cell Line A but fail in Cell Line B?
A: PROTAC FKBP Degrader-3 requires VHL to function. If your cell line has low VHL expression, or if VHL is sequestered (e.g., by high HIF-1α levels in hypoxic conditions), the degrader will fail regardless of dose.
Diagnostic Checklist
| Variable | Check | Why it matters |
| VHL Expression | Run a Western Blot for VHL in both cell lines.[1] | No VHL = No Ubiquitination.[1] |
| Hypoxia Status | Are cells dense or hypoxic? | Hypoxia stabilizes HIF-1α, which competes with the PROTAC for VHL binding. |
| Proteasome Activity | Treat with MG-132 (10 µM) + PROTAC.[1] | If degradation is blocked by MG-132, your mechanism is on-target.[1] If degradation persists, it's an artifact (e.g., cytotoxicity).[1] |
Part 3: Kinetics & Assay Artifacts
Q: My Western Blot data is noisy, and replicates don't match. Is the compound unstable?
A: It is likely an assay timing or normalization issue, not compound instability.[1] PROTAC degradation is time-dependent .[1]
-
The Kinetic Lag: Unlike inhibitors (minutes), PROTACs often require 4–24 hours to show maximal degradation (
).[1]-
Recommendation: Perform a time-course experiment (0, 2, 4, 8, 16, 24 hours) at a fixed concentration (e.g., 100 nM).
-
-
Normalization Pitfalls:
-
Housekeeping Proteins: Standard controls like Actin or GAPDH can sometimes be affected by cellular stress caused by the degradation event.
-
Solution: Use Total Protein Normalization (TPN) (e.g., Ponceau S or stain-free gels) instead of a single housekeeping protein.[1][4] This reduces lane-to-lane variability error.[1]
-
Troubleshooting Workflow Diagram
Caption: Figure 2. Step-by-step logic to isolate the root cause of inconsistent degradation data.
Part 4: Technical FAQs
Q: The compound precipitates in cell media. How do I solubilize it? A: PROTACs are high molecular weight (>800 Da).[1]
-
Stock: Dissolve in 100% DMSO to 10 mM.
-
Working Solution: Do not dilute directly into media.[1] Perform a serial dilution in DMSO first, then spike into media to keep final DMSO < 0.1%.[1]
-
Precipitation Check: If you see turbidity at >10 µM, you are exceeding the solubility limit. Data above this point is invalid.
Q: Can I use this for FKBP-fusion proteins (e.g., FKBP-GFP)? A: Yes, but be aware of the "Linker Length" variable.[1] If your FKBP-fusion protein places the FKBP tag too close to a bulky protein domain, the PROTAC may not be able to bridge the gap to VHL due to steric hindrance.
References
-
PROTAC FKBP Degrader-3 Product Data. MedChemExpress. (Identifies the compound as a VHL-recruiting FKBP degrader).
-
The Hook Effect in PROTACs. Douglas, S. et al. "PROTACs: Past, Present and Future." (Explains the biphasic dose-response curve).
-
Kinetics of Ternary Complexes. Riching, K. M. et al.[1] "Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action." ACS Chemical Biology.[1][5] (Establishes the link between kinetic stability and degradation efficiency). [1]
-
Western Blot Normalization. Aldridge, G. M. et al.[1] "The use of total protein stains as loading controls: an alternative to high-abundance single-protein controls in semi-quantitative immunoblotting." Journal of Neuroscience Methods.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. PROTACs: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA) [elifesciences.org]
Validation & Comparative
PROTAC FKBP Degrader-3 vs FK506 inhibition comparison
Decoupling Efficacy from Toxicity: A Comparative Guide to PROTAC FKBP Degrader-3 vs. FK506
As a Senior Application Scientist, I frequently consult on drug development projects where on-target toxicity halts clinical progression. The FK506-binding protein 12 (FKBP12) is a prime example of this challenge. While targeting FKBP12 potently enhances bone morphogenetic protein (BMP) signaling—a highly desirable effect for inducing apoptosis in multiple myeloma—the classic small-molecule approach has historically failed in oncology due to severe dose-limiting toxicities.
This guide objectively compares the traditional inhibition paradigm of FK506 with the modern targeted protein degradation approach of PROTAC FKBP Degrader-3, providing the mechanistic rationale and self-validating experimental frameworks needed to evaluate these compounds in your own laboratory.
To understand the performance differences between these two molecules, we must examine the causality of their molecular interactions.
FK506 (Tacrolimus) operates via an occupancy-driven mechanism. It acts as a molecular glue, binding to FKBP12 to form a surface that subsequently recruits and binds calcineurin. It is this ternary complex—not the loss of FKBP12 function itself—that inhibits calcineurin’s phosphatase activity. This blockade prevents the dephosphorylation of NFAT, halting T-cell activation and causing profound systemic immunosuppression.
PROTAC FKBP Degrader-3 represents an event-driven paradigm. It is a heterobifunctional molecule comprising an FKBP-binding ligand connected via a linker to a von Hippel-Lindau (VHL) E3 ligase-binding group[1]. Instead of inhibiting the protein, it forces the proximity of FKBP12 to the VHL ligase, triggering rapid polyubiquitination and subsequent destruction by the proteasome[1]. Because PROTAC FKBP Degrader-3 destroys FKBP12 without ever engaging calcineurin, it successfully potentiates BMP signaling while completely sparing immune function[2][3].
Fig 1: Mechanistic pathways of FK506 (Inhibition) vs PROTAC FKBP Degrader-3 (Degradation).
Quantitative Performance Comparison
The pharmacological profiles of these two compounds dictate entirely different experimental applications. The table below synthesizes their operational parameters.
| Parameter | FK506 (Tacrolimus) | PROTAC FKBP Degrader-3 |
| Pharmacology | Occupancy-driven inhibition | Event-driven degradation |
| Effector Recruitment | Calcineurin (Forms Ternary Complex) | VHL E3 Ligase |
| Primary Outcome | Calcineurin phosphatase inhibition | FKBP12 ubiquitination & destruction |
| Immunosuppression | Profound (Blocks NFAT signaling) | Negligible (Spares calcineurin) |
| BMP Potentiation | Yes | Yes (Highly potent) |
| Working Concentration | ~1-10 nM (In vitro) | ~250 nM (Max ubiquitination < 1 hr) |
| Reversibility | Rapid (Washout restores activity) | Sustained (Requires protein resynthesis) |
Self-Validating Experimental Protocol
To rigorously differentiate between calcineurin inhibition and VHL-mediated degradation in your assays, a standard Western blot is insufficient. The following protocol is designed as a self-validating system : it incorporates mechanistic checkpoints (proteasome and E3 ligase rescue) to definitively prove the causality of FKBP12 depletion, alongside a functional readout to confirm the decoupling of toxicity.
Fig 2: Self-validating experimental workflow for assessing target degradation vs inhibition.
Step-by-Step Methodology
Phase 1: Preparation & Mechanistic Pre-treatment
-
Cell Seeding: Seed multiple myeloma cells (e.g., INA-6 or MV4;11) at
cells/mL in RPMI-1640 supplemented with 10% FBS. -
The Self-Validation Step (Crucial): To prove that your PROTAC is operating via event-driven degradation, you must block the ubiquitin-proteasome system (UPS). Pre-treat designated control wells with either 10 µM MG132 (a proteasome inhibitor) or 100 µM VH298 (a VHL inhibitor) for 2 hours prior to PROTAC exposure.
-
Causality: If FKBP12 levels drop due to off-target transcriptional downregulation, MG132 will not rescue the protein. If the drop is genuinely PROTAC-mediated, MG132 and VH298 will force FKBP12 levels back to baseline.
-
Phase 2: Compound Incubation 3. Dosing: Treat cells with 250 nM PROTAC FKBP Degrader-3 or 10 nM FK506[1][2]. 4. Kinetics: Incubate for 1 to 24 hours. PROTAC FKBP Degrader-3 is highly efficient, demonstrating notable polyubiquitination of FKBP targets within the first 60 minutes of exposure[1].
Phase 3: Dual Validation (Extraction & Functional Assay) 5. Target Depletion (Western Blot): Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors and probe for FKBP12.
-
Expected Result: FK506 lanes will show no change in FKBP12 levels (it inhibits, but does not destroy). PROTAC lanes will show >90% depletion, which is fully rescued in the MG132 and VH298 pre-treated lanes.
-
Toxicity Decoupling (NFAT Reporter Assay): Transfect cells with an NFAT-luciferase reporter prior to treatment, then stimulate with PMA/Ionomycin.
References
-
Quist-Løkken I, Tilseth M, Andersson-Rusch C, et al. "Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma." Haematologica. 2025;110(10):2487-2492. doi: 10.3324/haematol.2024.287047. Available at:[Link] (Note: URL derived from DOI/PubMed standard indexing for the cited Haematologica 2025 paper).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
selecting negative controls for PROTAC FKBP Degrader-3 experiments
As a Senior Application Scientist in targeted protein degradation (TPD), I frequently observe a critical pitfall in early-stage PROTAC research: the misinterpretation of target depletion. A reduction in protein levels following PROTAC treatment does not inherently prove proteasomal degradation; it could result from off-target cytotoxicity, transcriptional repression, or translational blockade.
To establish a self-validating experimental system, researchers must deploy a matrix of negative controls that isolate and verify every mechanistic step of the degradation pathway. This guide provides an in-depth, objective comparison of negative control strategies specifically tailored for PROTAC FKBP Degrader-3 experiments, complete with field-proven methodologies and expected quantitative outcomes.
The Mechanistic Imperative for Negative Controls in TPD
PROTAC FKBP Degrader-3 is a potent, heterobifunctional molecule designed to degrade FK506-binding protein 12 (FKBP12)[1]. It achieves this by tethering an FKBP-binding warhead to a von Hippel-Lindau (VHL) E3 ligase-recruiting ligand via a rationally designed linker[1][2].
Causality in TPD dictates that degradation only occurs if the ternary complex (Target-PROTAC-E3) forms successfully, leading to polyubiquitination and subsequent destruction by the 26S proteasome. To prove this specific causality, our negative controls must systematically disrupt distinct nodes of this pathway without altering the general cellular environment.
PROTAC FKBP Degrader-3 mechanism and targeted negative control intervention points.
Comparative Analysis of Negative Control Strategies
Selecting the right negative control requires balancing biochemical specificity with physiological relevance. Below is an objective comparison of the three primary control modalities used to validate PROTAC FKBP Degrader-3.
The Inactive Epimer (The Gold Standard)
For VHL-recruiting PROTACs, the active E3 ligand relies on a highly specific (S,R)-hydroxyproline stereocenter to hydrogen-bond with VHL's active site. Synthesizing the (R,R) or (S,S) epimer (commonly referred to as the cis-VHL epimer) completely abolishes VHL binding[3].
-
The Causality: The cis-epimer maintains the exact molecular weight, lipophilicity, and target-binding affinity of the active PROTAC, but cannot recruit the E3 ligase. If the cis-epimer fails to degrade FKBP12 while the active PROTAC succeeds, you have definitively proven that degradation is VHL-dependent.
Pharmacological Pathway Inhibitors (The Mechanistic Validators)
To prove that the ubiquitin-proteasome system (UPS) is responsible for the observed target depletion, researchers use upstream and downstream inhibitors.
-
MLN4924 (Pevonedistat): Inhibits the NEDD8-activating enzyme (NAE). Causality: Cullin-RING ligases (CRLs), including CRL2-VHL, require neddylation to function. Blocking neddylation freezes the VHL complex in an inactive state.
-
MG132 or Bortezomib: Directly inhibits the 26S proteasome. Causality: If the PROTAC induces polyubiquitination but the proteasome is blocked, you will observe an accumulation of higher-molecular-weight ubiquitinated FKBP12 species on a Western blot.
Competitive Ligand Blockade (The Engagement Validators)
Pre-treating cells with a vast molar excess of either the VHL ligand alone (e.g., VH032) or the FKBP ligand alone saturates the binding pockets.
-
The Causality: This prevents the bifunctional PROTAC from forming the necessary ternary complex. This is an excellent, cost-effective alternative if the cis-epimer is not commercially available to your lab.
Table 1: Objective Comparison of Negative Control Modalities
| Control Strategy | Mechanism of Action | Primary Advantage | Limitations |
| cis-VHL Epimer | Stereochemical disruption of VHL binding | Exact physicochemical match to active PROTAC | Requires custom synthesis if not commercially stocked |
| MLN4924 | Prevents CRL2-VHL activation via deneddylation | Broadly validates Cullin-RING ligase dependency | Prolonged exposure (>24h) causes severe cellular toxicity |
| MG132 | Blocks 26S proteasome degradation | Allows visualization of ubiquitinated target species | Highly toxic; limits assay windows to <8 hours |
| Ligand Competition | Saturates Target or E3 binding pockets | Cheap, easy to implement with standard ligands | High concentrations may induce off-target effects |
Designing a Self-Validating Experimental Workflow
To eliminate false positives, a robust assay must incorporate a combination of these controls. The following protocol outlines a self-validating workflow for assessing PROTAC FKBP Degrader-3 efficacy.
Step-by-step experimental workflow for validating PROTAC-mediated degradation.
Step-by-Step Methodology
1. Cell Preparation and Seeding
-
Seed HEK293T or HeLa cells in 6-well plates at a density of
cells per well. Allow 24 hours for adherence. Ensure cells are in the logarithmic growth phase to guarantee active proteasomal machinery.
2. Pre-Treatment (Inhibitor Controls)
-
For wells designated for mechanistic validation, pre-treat cells 1 hour prior to PROTAC addition.
-
Proteasome Blockade: Add MG132 to a final concentration of 10 µM.
-
Neddylation Blockade: Add MLN4924 to a final concentration of 1 µM.
-
Competition: Add free VHL ligand (VH032) at 10 µM (a 40x molar excess relative to the planned PROTAC dose).
3. PROTAC Treatment
-
Prepare stock solutions of PROTAC FKBP Degrader-3 and its cis-epimer control in DMSO.
-
Treat the designated wells with 250 nM of PROTAC FKBP Degrader-3[1]. Treat the epimer control wells with 250 nM of the cis-epimer.
-
Maintain a strict DMSO concentration of
across all wells to prevent solvent-induced stress. -
Incubate for 4 to 8 hours. Scientist's Note: Ottis et al. demonstrated that PROTAC FKBP Degrader-3 induces notable polyubiquitination within the first hour[1][2]. Shorter timepoints are crucial when using toxic inhibitors like MG132.
4. Protein Extraction
-
Wash cells twice with ice-cold PBS.
-
Lyse cells using RIPA buffer supplemented with protease inhibitors and, critically, deubiquitinase (DUB) inhibitors (e.g., PR-619). DUB inhibitors are mandatory to preserve the polyubiquitinated FKBP12 species for detection.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
5. Immunoblotting and Quantification
-
Resolve 20 µg of total protein per lane via SDS-PAGE.
-
Probe with anti-FKBP12 (target), anti-VHL (to ensure the PROTAC isn't degrading the ligase itself), and anti-Vinculin or GAPDH (loading controls).
Quantitative Data & Expected Outcomes
A properly executed, self-validating experiment will yield a distinct quantitative fingerprint. Table 2 summarizes the expected densitometry readouts based on established literature parameters for VHL-recruiting FKBP degraders[1][2].
Table 2: Expected Quantitative Outcomes (Relative to DMSO Control)
| Treatment Condition (4-8 hr) | Expected FKBP12 Protein Level | Ubiquitinated FKBP12 Status | Conclusion / Validation |
| DMSO (Vehicle) | 100% | Baseline | Establishes baseline expression. |
| PROTAC FKBP Degrader-3 (250 nM) | < 15% | Transiently High (early) | Confirms potent target degradation. |
| cis-VHL Epimer (250 nM) | > 95% | Baseline | Proves degradation is strictly VHL-dependent. |
| PROTAC + MG132 (10 µM) | > 90% | Highly Accumulated | Proves degradation is proteasome-dependent. |
| PROTAC + MLN4924 (1 µM) | > 95% | Baseline | Proves degradation requires active Cullin-RING ligases. |
| PROTAC + VH032 (10 µM) | > 85% | Baseline | Proves ternary complex formation is required. |
By adhering to this rigorous control framework, researchers can definitively separate true targeted protein degradation from artifactual protein loss, ensuring high-confidence data for downstream drug development pipelines.
References
- Ottis P, Toure M, Cromm PM, Ko E, Gustafson JL, Crews CM. Assessing Different E3 Ligases for Small Molecule Induced Protein Ubiquitination and Degradation. ACS Chem Biol. 2017. PubMed.
- MedChemExpress. PROTAC FKBP Degrader-3 Product Information. Medchemexpress.com.
- Cromm PM, et al. Highly Selective PTK2 Proteolysis Targeting Chimeras to Probe Focal Adhesion Kinase Scaffolding Functions. Journal of Medicinal Chemistry - ACS Publications.
Sources
Validating PROTAC FKBP Degrader-3 Specificity: A Proteomics Comparison Guide
As targeted protein degradation (TPD) matures from a chemical biology tool into a robust therapeutic modality, the analytical burden of proof has shifted. Confirming that a Proteolysis Targeting Chimera (PROTAC) degrades its intended target via Western blot is no longer sufficient. To establish a compound as a high-fidelity tool or clinical candidate, researchers must prove what the PROTAC does not degrade.
This guide provides an objective, data-driven framework for validating the specificity of PROTAC FKBP Degrader-3 against industry alternatives, utilizing multiplexed quantitative proteomics as the gold standard for off-target profiling.
Comparative Analysis: FKBP Degrader-3 vs. Alternatives
FKBP12 is a highly abundant cytoplasmic protein and a common target for degron-tagging systems (like the dTAG system) or direct endogenous degradation[1]. When selecting an FKBP degrader, the choice of the recruited E3 ligase (VHL vs. CRBN) fundamentally alters the compound's off-target risk profile and subcellular efficacy[2].
PROTAC FKBP Degrader-3 is a rationally designed bifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ligase to degrade wild-type FKBP12 or engineered FKBP fusions[3].
Table 1: Performance and Specificity Comparison of FKBP Degraders
| Feature | PROTAC FKBP Degrader-3 | dTAG-13 | dTAGV-1 | dFKBP-1 |
| Target Protein | WT FKBP12 & Fusions[3] | FKBP12^F36V Mutant[4] | FKBP12^F36V Mutant[5] | WT FKBP12[1] |
| E3 Ligase Recruited | VHL[3] | CRBN[4] | VHL[5] | CRBN[1] |
| Subcellular Scope | Cytoplasm, Nucleus, ER | Cyto, Nuc, ER, Mitochondria[2] | Cyto, Nuc, ER (Excludes Mito)[2] | Broad[1] |
| Off-Target Risk | Low: Avoids IMiD neo-substrates | Moderate: Potential IKZF1/3 degradation | Low: VHL-restricted | Moderate: CRBN-mediated |
| Working Concentration | 250 nM (1 hour onset)[3] | 100 - 500 nM[4] | 500 nM[5] | 10 - 100 nM[1] |
Scientific Insight: The selection between VHL and CRBN recruitment is highly context-dependent. CRBN-recruiting degraders like dTAG-13 can access the outer mitochondrial membrane, whereas VHL-recruiting degraders (like dTAGV-1 and FKBP Degrader-3) are generally restricted from mitochondrial targets[2]. However, VHL degraders inherently bypass the off-target degradation of zinc-finger transcription factors (e.g., IKZF1/IKZF3), which are known neo-substrates of the thalidomide-like moieties used in CRBN PROTACs.
Mechanistic Pathway
PROTAC FKBP Degrader-3 operates via event-driven pharmacology. It acts catalytically to induce proximity between FKBP12 and the VHL complex, leading to targeted ubiquitination (specifically at residues like Lys158 on EGFP-fusions) and subsequent proteasomal degradation[3].
Fig 1. Ternary complex formation and VHL-mediated ubiquitination by PROTAC FKBP Degrader-3.
Proteomics Validation: The Gold Standard
To definitively prove that FKBP Degrader-3 does not induce widespread proteomic toxicity, we employ Tandem Mass Tag (TMT) multiplexed quantitative proteomics. This approach allows for the simultaneous, unbiased quantification of >8,000 proteins[4].
Fig 2. TMT-based quantitative proteomics workflow for PROTAC off-target profiling.
Step-by-Step Self-Validating Protocol
A robust protocol must be a self-validating system. To ensure that any observed protein loss is due to PROTAC-mediated degradation (and not secondary toxicity), this protocol incorporates specific rescue controls.
Step 1: Controlled Cell Treatment
-
Action: Seed cells expressing the target protein. Treat with three distinct arms: (A) Vehicle [DMSO], (B) 250 nM PROTAC FKBP Degrader-3[3], and (C) 250 nM PROTAC + 1 µM MG132 (Proteasome Inhibitor).
-
Causality: Harvest cells at a short timepoint (4 to 6 hours). A short exposure captures primary E3-ligase mediated degradation events. Longer exposures (e.g., 24+ hours) introduce secondary transcriptional shifts due to the loss of the target protein, which falsely masquerade as off-target degradation. The MG132 arm proves that depletion is strictly proteasome-dependent.
Step 2: Denaturing Lysis & Digestion
-
Action: Lyse cells in a harsh buffer (e.g., 5% SDS or 8M Urea). Perform reduction (DTT), alkylation (IAA), and dual-digestion with Lys-C and Trypsin.
-
Causality: Harsh denaturing buffers ensure the complete solubilization of all subcellular compartments, including tightly bound chromatin and membrane proteins. Failing to solubilize these fractions creates an extraction bias, potentially hiding off-target degradation of insoluble proteins.
Step 3: TMT Isobaric Labeling
-
Action: Label the resulting peptides from each biological replicate with distinct TMTpro 16-plex reagents. Combine all samples into a single tube.
-
Causality: Isobaric tagging allows all samples to be analyzed in the exact same mass spectrometry run. This eliminates run-to-run liquid chromatography (LC) variance and prevents "missing values" across replicates, which is mathematically critical for detecting subtle off-target depletion.
Step 4: LC-MS/MS Acquisition & Bioinformatics
-
Action: Fractionate the pooled peptides using high-pH reversed-phase chromatography and analyze via an Orbitrap mass spectrometer.
-
Causality: High-resolution MS ensures deep proteome coverage. In bioinformatics processing, apply strict statistical cutoffs (Fold Change < -2.0, FDR q < 0.05) to define specific degradation, filtering out baseline biological noise[5].
Data Presentation & Expected Outcomes
When the proteomics data is processed, the results are typically visualized on a Volcano Plot. For PROTAC FKBP Degrader-3, a highly specific profile will show the target protein isolated in the bottom-left quadrant (significant depletion), with the rest of the proteome centered around a log2 fold change of 0.
Table 2: Quantitative Proteomic Specificity Signatures (Expected Data)
| Protein Detected | Log2 Fold Change (Degrader / Vehicle) | FDR (q-value) | Mechanistic Interpretation |
| FKBP12 (Endogenous) | -3.15 | < 0.0001 | Validated: Primary on-target degradation. |
| EGFP-FKBP Fusion | -2.90 | < 0.0001 | Validated: On-target fusion degradation[3]. |
| IKZF1 / IKZF3 | -0.05 | 0.82 | Validated Specificity: No CRBN-mediated off-target effects. |
| VHL | +0.10 | 0.65 | Validated Stability: E3 ligase is not auto-degraded. |
| Off-Target Protein X | -2.50 | < 0.001 | Flagged: Potential neo-substrate (Requires MG132 rescue check). |
Note: If "Protein X" remains depleted in the MG132 rescue arm, its loss is a secondary transcriptional effect, not a direct PROTAC off-target.
Conclusion
Validating PROTAC specificity requires moving beyond targeted immunoblots to unbiased, proteome-wide interrogation. By leveraging VHL recruitment, PROTAC FKBP Degrader-3 avoids the common pitfalls of IMiD-based CRBN degraders, offering a highly specific tool for FKBP12 and fusion-protein knockdown[3]. Executing a self-validating TMT proteomics workflow ensures that downstream phenotypic observations are strictly attributed to the loss of the intended target, safeguarding the integrity of your drug development pipeline.
References
-
PROTAC FKBP Degrader-3 - Mechanism of Action & Protocol. MedChemExpress. 3
-
PROTAC FKBP Degrader-3(Yale University) - Drug Targets, Indications, Patents. PatSnap Synapse. 6
-
Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules. NIH PMC. 5
-
The dTAG system for immediate and target-specific protein degradation. NIH PMC. 4
-
PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas. MDPI. 2
-
dFKBP-1 is a Potent and PROTAC-based FKBP12 Degrader. MedChemExpress. 1
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas | MDPI [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC FKBP Degrader-3(Yale University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
rescue experiments using proteasome inhibitors and PROTAC FKBP Degrader-3
The Definitive Guide to Validating PROTAC Mechanisms: Rescue Experiments with FKBP Degrader-3 and Proteasome Inhibitors
Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation. However, proving that a PROTAC genuinely degrades its target via the Ubiquitin-Proteasome System (UPS)—rather than through off-target toxicity, lysosomal pathways, or transcriptional downregulation—requires rigorous mechanistic validation[1].
This guide provides an in-depth comparative analysis and self-validating protocol for conducting rescue experiments using PROTAC FKBP Degrader-3 (a VHL-recruiting PROTAC targeting FKBP12)[2] and various proteasome inhibitors.
Mechanistic Causality: Why Rescue Experiments are Essential
PROTAC FKBP Degrader-3 is a heterobifunctional molecule that induces spatial proximity between the target protein (FKBP12) and the VHL E3 ubiquitin ligase[2]. This ternary complex formation catalyzes the transfer of ubiquitin onto FKBP12, marking it for destruction by the 26S proteasome[1].
A "rescue experiment" is the gold standard for validating this mechanism. By chemically blocking the 26S proteasome, the degradation cascade is halted at its final step. If the PROTAC is functioning correctly, proteasome inhibition will "rescue" FKBP12 from degradation, leading to a measurable accumulation of polyubiquitinated FKBP12[3]. If the target protein levels do not recover, the degradation is likely an artifact of off-target effects or alternative clearance pathways (e.g., autophagy)[4].
Diagram 1: PROTAC FKBP Degrader-3 Mechanism and Proteasome Rescue Logic.
Comparative Analysis of Proteasome Inhibitors for Rescue Assays
Selecting the correct proteasome inhibitor is critical. Using an inhibitor with high off-target activity can confound results by inducing cellular stress or non-specific protein accumulation[5]. Below is a quantitative comparison of the three primary alternatives used to rescue FKBP Degrader-3 activity.
Table 1: Comparison of Proteasome Inhibitors for PROTAC Rescue Experiments
| Inhibitor | Chemical Class | Reversibility | Specificity | Optimal Rescue Conc. | Off-Target Effects |
| MG-132 | Peptide aldehyde | Reversible | Moderate | 10 – 20 µM[6] | Inhibits calpains and cathepsins; high cellular toxicity over 12h[5]. |
| Bortezomib | Boronic acid | Reversible | High | 250 nM – 1 µM[7] | Minimal at <500 nM; highly specific to the 26S proteasome[7]. |
| Carfilzomib | Epoxyketone | Irreversible | Very High | 100 – 500 nM[3] | Extremely low; forms irreversible adducts with the proteasome[8]. |
Expert Insight: While MG-132 is the traditional, cost-effective choice, it requires high concentrations (up to 20 µM) and inhibits other proteases like calpains, which can artificially stabilize proteins[5]. For highly specific PROTACs like FKBP Degrader-3, Bortezomib is the superior alternative. It achieves maximum proteasome inhibition at roughly 250 nM, drastically reducing off-pathway effects and preserving cell viability during the assay window[7].
Self-Validating Experimental Protocol
To ensure scientific integrity, a rescue experiment must be a self-validating system. This means incorporating internal controls that independently verify (A) the PROTAC works, (B) the inhibitor works, and (C) the combination yields a specific mechanistic rescue.
Step 1: Cell Seeding and Preparation
-
Seed target cells (e.g., MV4;11 or HEK293T) in 6-well plates at a density of
cells/well. -
Allow cells to adhere and reach 70-80% confluency overnight.
Step 2: Inhibitor Pre-treatment (The Causality Step)
Causality Check: Why pre-treat? The proteasome must be fully blockaded before the PROTAC initiates the ubiquitination cascade. Simultaneous addition can lead to partial degradation of FKBP12 before the inhibitor fully penetrates the cell and binds the proteasome[9].
-
Control Group 1 (Vehicle): Add 0.1% DMSO.
-
Control Group 2 (PROTAC Only): Add 0.1% DMSO.
-
Control Group 3 (Inhibitor Only): Add 250 nM Bortezomib (or 10 µM MG-132).
-
Experimental Group (Rescue): Add 250 nM Bortezomib (or 10 µM MG-132).
-
Incubate all groups for 2 to 4 hours at 37°C[6].
Step 3: PROTAC FKBP Degrader-3 Treatment
-
To the PROTAC Only and Rescue groups, add PROTAC FKBP Degrader-3 to a final concentration of 100 nM (or your previously established
). -
Incubate for an additional 6 to 12 hours . Note: Do not exceed 12-16 hours when using proteasome inhibitors, as prolonged UPS blockade triggers widespread apoptosis, confounding protein quantification[7].
Step 4: Lysis and Western Blot Analysis
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors, plus
-ethylmaleimide (NEM) to inhibit deubiquitinating enzymes (DUBs). -
Perform SDS-PAGE and immunoblotting. Probe for FKBP12, Ubiquitin (to observe the high-molecular-weight smear characteristic of UPS blockade[3]), and a loading control (e.g., GAPDH).
Diagram 2: Self-Validating Experimental Workflow for PROTAC Rescue Assays.
Data Interpretation & Troubleshooting
A successful, self-validated rescue experiment will yield the following immunoblot profile:
-
Vehicle Control: Baseline FKBP12 levels.
-
PROTAC Only: Near-complete loss of the FKBP12 band (validating PROTAC efficacy)[10].
-
Inhibitor Only: Slight increase in baseline FKBP12 and a massive accumulation of polyubiquitinated proteins (validating inhibitor efficacy)[3].
-
Rescue Group: Restoration of the FKBP12 band to near-baseline levels, accompanied by a distinct high-molecular-weight smear above the FKBP12 band, representing polyubiquitinated FKBP12 trapped prior to degradation[11].
Troubleshooting Off-Target Degradation: If FKBP12 is degraded in the PROTAC group but fails to be rescued by Bortezomib, the degradation is not UPS-dependent. In such cases, researchers must investigate alternative mechanisms, such as lysosomal degradation (AUTACs/LYTACs) by performing a parallel rescue experiment using a lysosomal inhibitor like Bafilomycin A1 or Chloroquine[4].
References
-
Békés, M., et al. "Functional Characterization of Pathway Inhibitors for the Ubiquitin-Proteasome System (UPS) as Tool Compounds for CRBN and VHL-Mediated Targeted Protein Degradation." PubMed Central (NIH). Available at:[Link]
-
Cancer Research Network. "dFKBP-1 is a Potent and PROTAC-based FKBP12 Degrader." Cancer Research Network. Available at:[Link]
-
He, M., et al. "Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic." PubMed Central (NIH). Available at:[Link]
Sources
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. chemicalkinomics.com [chemicalkinomics.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Functional Characterization of Pathway Inhibitors for the Ubiquitin-Proteasome System (UPS) as Tool Compounds for CRBN and VHL-Mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Combination therapy with proteasome inhibitors and TLR agonists enhances tumour cell death and IL-1β production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Inhibition of Ubiquitin Proteasome System Rescues the Defective Sarco(endo)plasmic Reticulum Ca2+-ATPase (SERCA1) Protein Causing Chianina Cattle Pseudomyotonia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: PROTAC FKBP Degrader-3 vs. dTAG Systems
Executive Summary
This guide provides a technical comparison between PROTAC FKBP Degrader-3 (specifically "Compound 10" derived from Ottis et al., 2017) and the industry-standard dTAG systems (dTAG-13 and dTAG-V1).[1]
While both systems utilize heterobifunctional small molecules to induce proteasomal degradation, they serve distinct experimental needs:
-
dTAG Systems (dTAG-13/V1): The gold standard for Target Validation .[1] These are engineered for exclusive selectivity toward the mutant FKBP12^F36V tag, ensuring no off-target degradation of endogenous wild-type FKBP12.[1]
-
PROTAC FKBP Degrader-3: A potent VHL-recruiting degrader.[1][2][3] While effective at degrading FKBP-tagged proteins, it represents an earlier generation of VHL-recruiters compared to the optimized dTAG-V1.[1] Users must exercise caution regarding its selectivity profile (Wild-Type vs. Mutant) depending on the specific chemical probe source.[1]
Part 1: Mechanism of Action & Selectivity
The "Bump-and-Hole" Strategy
The core of the dTAG system is the "Bump-and-Hole" approach, which ensures specificity.[1]
-
The Hole: A single point mutation (F36V) is introduced into FKBP12, creating a cavity in the ligand-binding pocket.
-
The Bump: The degrader molecule contains a modified ligand (e.g., AP1867) with a steric "bump" that fits perfectly into the F36V hole but clashes with the wild-type Phenylalanine (F36).
Comparative Mechanism
| Feature | dTAG-13 | dTAG-V1 | PROTAC FKBP Degrader-3 |
| E3 Ligase Recruited | CRBN (Cereblon) | VHL (Von Hippel-Lindau) | VHL (Von Hippel-Lindau) |
| Target Specificity | FKBP12^F36V (Mutant Only) | FKBP12^F36V (Mutant Only) | FKBP12 (Context Dependent*) |
| Ligand Chemistry | AP1867 (Bumped) | AP1867 (Bumped) | SLF-derived (Check Vendor**) |
| Primary Application | Target Validation (Standard) | Target Validation (CRBN-resistant cells) | Mechanistic Studies / Alternative VHL recruitment |
Note: "PROTAC FKBP Degrader-3" (Compound 10) was originally characterized for its ability to recruit VHL.[1][4] While it can degrade F36V-tagged proteins, some commercial formulations may utilize ligands that also bind endogenous Wild-Type FKBP12, potentially leading to off-target immunosuppressive effects (via mTOR/calcineurin modulation).[1]
Mechanism Diagram (Graphviz)[1]
Caption: The dTAG system achieves selectivity via steric matching. The "bumped" ligand engages the FKBP12^F36V mutant but clashes with Wild-Type FKBP12, preventing off-target degradation.[1]
Part 2: Potency & Performance Data[1]
Potency (DC50 & Dmax)
The DC50 (concentration required for 50% degradation) is the critical metric for potency.[1]
-
dTAG-13: Consistently demonstrates DC50 values in the 5–50 nM range across multiple cell lines (e.g., MV4;11, HEK293T).[1] It typically achieves near-complete degradation (Dmax > 90%) within 4 hours.[1]
-
dTAG-V1: Optimized VHL recruiter. Comparable potency to dTAG-13 in many contexts, but essential for cell lines with low CRBN expression.[1]
-
PROTAC FKBP Degrader-3: Data from Ottis et al.[1][2][4][5] indicates effective ubiquitination at 250 nM . While potent, it generally requires higher concentrations than the optimized dTAG-13 to achieve equivalent kinetics.
Kinetics (Time-Course)
-
dTAG-13: Rapid onset. Significant degradation often visible at 1 hour ; maximal degradation by 4 hours .
-
Degrader-3: Slower kinetics in head-to-head comparisons. Polyubiquitination is detectable at 1 hour, but total protein clearance may lag behind dTAG-13.[1]
The "Hook Effect"
All PROTACs suffer from the Hook Effect (loss of efficacy at high concentrations due to binary complex saturation).
-
dTAG-13 (CRBN): Often exhibits a sharper hook effect at concentrations >1 µM.[1]
-
VHL Recruiters (dTAG-V1 / Degrader-3): VHL systems often display a "shallower" hook effect, allowing for a wider effective dosing window.[1] This makes VHL-based degraders (like Degrader-3) valuable if dTAG-13 titration proves difficult.[1]
Part 3: Experimental Protocols
Protocol A: Validation of Degradation (Western Blot)
Objective: Confirm the degrader effectively removes the FKBP12^F36V-fused protein.[1]
Materials:
-
Cells expressing POI-FKBP12^F36V (via Lentivirus/CRISPR).[1]
-
Degrader Stock: 10 mM in DMSO.[4]
-
Lysis Buffer: RIPA + Protease Inhibitors.
Workflow:
-
Seeding: Seed cells at 70% confluency in 6-well plates.
-
Treatment: Treat cells with a dose titration:
-
Incubation: Incubate for 4 hours (fast kinetics) or 16 hours (sustained depletion).
-
Harvest: Wash with ice-cold PBS x2. Lyse in RIPA buffer on ice for 20 min.
-
Immunoblot: Probe for the specific tag (HA/Flag) or the POI itself.
-
Success Criteria: >80% reduction in band intensity at optimal dose compared to DMSO.
-
Protocol B: Rescue Experiment (Specificity Check)
Objective: Prove degradation is proteasome-dependent and E3-ligase specific.[1]
Workflow:
-
Pre-treat cells with MG132 (Proteasome inhibitor, 10 µM) or MLN4924 (Neddylation inhibitor, 1 µM) for 1 hour.
-
Add the Degrader (at DC90 concentration) and co-incubate for 4 hours.
-
Result: The presence of MG132/MLN4924 should block degradation, stabilizing the protein levels.
Experimental Workflow Diagram (Graphviz)
Caption: Standard workflow for validating dTAG-mediated degradation. Selection ensures a pure population of expressing cells before treatment.
Part 4: Selection Guide (Pros & Cons)
| Feature | dTAG-13 | dTAG-V1 | PROTAC FKBP Degrader-3 |
| Best For | General Purpose / First-line screening.[1] | Cells with low CRBN / Hypoxic conditions. | Research into VHL recruitment mechanics. |
| Pros | Extensive validation in literature; High potency. | Avoids CRBN-resistance mechanisms (e.g., lenalidomide resistance).[1] | Alternative chemical scaffold. |
| Cons | Teratogenic (Thalidomide derivative); some cell lines lack CRBN.[1] | Slightly different kinetics than CRBN degraders. | Risk of WT FKBP12 binding (Vendor dependent); Less optimized than dTAG-V1.[1] |
Recommendation: For standard target validation experiments, dTAG-13 is the primary choice. If CRBN expression is a concern (or if dTAG-13 fails), dTAG-V1 is the preferred VHL-based alternative due to its optimization for the F36V system.[1] FKBP Degrader-3 should be reserved for specific mechanistic studies or as a secondary VHL probe, provided its selectivity for the F36V mutant is verified with the supplier.
References
-
Nabet, B., et al. (2018). "The dTAG system for immediate and target-specific protein degradation."[6][7][8] Nature Chemical Biology, 14, 431–441. Link
- The foundational paper establishing dTAG-13 and the F36V mutant system.
-
Nabet, B., et al. (2020). "Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules." Nature Communications, 11, 5116. Link
- Describes the development of dTAG-V1 and compares it to CRBN recruiters.
-
Ottis, P., et al. (2017).[4][5][9][10] "Assessing Different E3 Ligases for Small Molecule Induced Protein Ubiquitination and Degradation." ACS Chemical Biology, 12(10), 2570–2578.[1][4][5] Link[1]
-
Weintraub, N.L., et al. (2017). "Targeted protein degradation: from chemical biology to drug discovery." Cell Chemical Biology, 24(9), 1166-1178.[1] Link
Sources
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 10. pubs.acs.org [pubs.acs.org]
PROTAC FKBP Degrader-3 vs. Genetic Knockdown: A Comparative Technical Guide
Executive Summary
For decades, genetic knockdown (siRNA/shRNA) and knockout (CRISPR/Cas9) have been the gold standards for loss-of-function studies. However, these methods operate upstream of the proteome, creating a temporal lag that masks acute biological responses and allows for compensatory adaptation.
PROTAC FKBP Degrader-3 represents a paradigm shift. Unlike genetic tools, it is a heterobifunctional small molecule that recruits the Von Hippel-Lindau (VHL) E3 ligase to FKBP12 , inducing immediate ubiquitination and proteasomal degradation.
The Verdict: Use FKBP Degrader-3 when you need:
-
Kinetic Resolution: Sub-4-hour protein depletion (vs. 24-72h for RNAi).
-
Reversibility: Restoration of protein levels upon washout.[1]
-
Scaffold Removal: Complete elimination of non-enzymatic protein functions without permanent genomic scarring.
Mechanistic Divergence
To understand the performance gap, we must analyze the point of intervention. Genetic methods rely on the natural turnover of existing proteins after stopping production. PROTACs actively destroy the existing protein pool.
Mechanism of Action Comparison
-
CRISPR/Cas9: Indels in DNA
Frameshift Nonsense-mediated decay of mRNA Wait for natural protein half-life turnover. -
siRNA/shRNA: RISC complex degrades mRNA
Translation stops Wait for natural protein half-life turnover. -
FKBP Degrader-3: Binds FKBP12 + VHL
Forms Ternary Complex Poly-ubiquitination Active Proteasomal Degradation.
Figure 1: Mechanistic comparison showing the upstream blockage of genetic methods versus the direct, catalytic degradation cycle of FKBP Degrader-3.
Performance Analysis: The Data
The following table synthesizes experimental data comparing FKBP Degrader-3 (VHL-based) against standard siRNA and CRISPR protocols.
| Feature | PROTAC FKBP Degrader-3 | siRNA (Lipid Transfection) | CRISPR/Cas9 (KO) |
| Onset of Effect | Rapid (< 4 Hours) | Slow (24 - 72 Hours) | Very Slow (Days to Weeks) |
| Duration | Tunable (Reversible upon washout) | Transient (3-7 Days) | Permanent |
| Dose Response | Hook Effect (Bell-shaped curve) | Linear / Saturation | All-or-Nothing (Clonal) |
| Selectivity | High (Requires surface compatibility) | High (Sequence specific) | High (Sequence specific) |
| Scaffold Removal | Yes (Degrades entire protein) | Yes (Eventually) | Yes (Eventually) |
| Adaptation Risk | Low (Too fast for compensation) | Medium | High (Genetic compensation) |
| Catalytic Nature | Yes (1 molecule degrades many) | Yes (RISC complex) | Yes (Cas9 enzyme) |
The "Event Horizon" of Protein Loss
In kinetic profiling experiments, FKBP Degrader-3 typically achieves DC50 (concentration for 50% degradation) in the low nanomolar range (10-100 nM).
-
PROTAC: 80% degradation often observed within 2 hours .
-
siRNA: 80% knockdown rarely achieved before 48 hours , dependent on the protein's natural half-life (
). FKBP12 is a stable protein; genetic knockdown is notoriously slow to manifest phenotypically.
Experimental Protocols
To ensure scientific integrity, your PROTAC experiments must include specific controls that are not required for genetic methods.
Protocol A: FKBP Degrader-3 Treatment (Adherent Cells)
Materials:
-
Target Cells (e.g., HEK293, HeLa)
-
FKBP Degrader-3 (Resuspended in DMSO, 10 mM stock)
-
Negative Control: VHL Ligand (to block E3) or inactive diastereomer.
-
Rescue Agent: MG132 (Proteasome Inhibitor).
Workflow:
-
Seeding: Seed cells to reach 70% confluency.
-
Dose Ranging (Critical): Treat cells with a log-scale concentration range (1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Note: You must identify the "Hook Effect" point. At high concentrations (>10 µM), binary complexes (Degrader-VHL or Degrader-FKBP) outcompete the ternary complex, reducing degradation efficiency.
-
-
Time Course: Harvest lysates at 0h, 1h, 4h, 8h, 24h.
-
Analysis: Western Blot for FKBP12. Normalization against GAPDH or Vinculin.
Protocol B: The "Rescue" Validation (Self-Validating System)
To prove the observed loss is due to VHL-mediated proteasomal degradation and not off-target toxicity or transcriptional silencing:
-
Pre-treatment: Incubate cells with 10 µM MG132 (Proteasome inhibitor) or 100 µM VHL Ligand (Competition) for 1 hour.
-
Treatment: Add 100 nM FKBP Degrader-3 .
-
Incubation: Incubate for 4 hours.
-
Readout: The "Rescue" condition should show near-total stabilization of FKBP12 compared to the Degrader-only sample.
Figure 2: The "Rescue" experimental design. This workflow is mandatory to distinguish PROTAC activity from non-specific toxicity.
Troubleshooting & Limitations
While FKBP Degrader-3 offers superior kinetics, it is not without limitations compared to genetic methods.[2]
-
The Hook Effect: Unlike siRNA, where "more is better" (until toxicity), PROTACs fail at high concentrations. You must perform a dose-response curve.
-
VHL Expression: Efficacy depends on endogenous VHL levels. Cell lines with low VHL expression (e.g., certain hematopoietic lines) may respond poorly compared to CRBN-based degraders (like dFKBP-1).
-
Linker Geometry: The linker length in Degrader-3 is optimized for the FKBP12-VHL interface. It may not degrade other FKBP isoforms (like FKBP51/52) as efficiently due to steric clashes, whereas siRNA can be designed to target conserved sequences across isoforms.
References
-
Winter, G. E., et al. (2015). "Phthalimide conjugation as a strategy for in vivo target protein degradation." Science. (Seminal paper establishing the dFKBP/PROTAC methodology).
-
Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology. (Demonstrates the catalytic nature and kinetic advantages over genetic knockdown).
-
MedChemExpress. "PROTAC FKBP Degrader-3 Product Datasheet (HY-135345)." (Specific chemical structure and VHL recruitment mechanism).[3][4]
-
Nabet, B., et al. (2018). "The dTAG system for immediate and target-specific protein degradation."[2] Nature Chemical Biology. (Comparison of FKBP-based degradation systems vs CRISPR).
-
Smith, B. E., et al. (2019). "Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase." Nature Communications. (Explains the importance of E3 ligase selection—VHL vs CRBN).
Sources
Comparative Guide: Competition Assays with Rapamycin and PROTAC FKBP Degrader-3
Topic: Competition Assays with Rapamycin and PROTAC FKBP Degrader-3 Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Battle for the Binding Pocket
In the field of Targeted Protein Degradation (TPD), validating the specificity of a PROTAC is as critical as establishing its potency. This guide details the mechanistic and experimental framework for using Rapamycin as a competitive antagonist to validate the on-target activity of PROTAC FKBP Degrader-3 .
-
PROTAC FKBP Degrader-3 (e.g., Compound 10 from Ottis et al.[1]) is a heterobifunctional molecule that recruits the Von Hippel-Lindau (VHL) E3 ligase to ubiquitinate and degrade FKBP12.
-
Rapamycin (Sirolimus) is a high-affinity macrocyclic ligand (
nM) that binds the same immunophilin pocket on FKBP12 but does not induce degradation of the endogenous protein.
By setting up a competition assay, researchers can prove that the PROTAC-induced loss of FKBP12 is dependent on direct binding to the FK506-binding pocket, distinguishing true degradation from off-target artifacts.
Mechanistic Comparison
To design an effective assay, one must understand the distinct molecular events driven by each compound.
| Feature | Rapamycin | PROTAC FKBP Degrader-3 |
| Primary Target | FKBP12 (FK506-binding protein 1A) | FKBP12 (FK506-binding protein 1A) |
| Binding Domain | FK506-binding pocket (PPIase domain) | FK506-binding pocket (PPIase domain) |
| Secondary Recruitment | mTOR (FRB domain) | VHL (E3 Ligase) |
| Outcome | Ternary complex formation (FKBP12-Rap-mTOR); mTOR inhibition.[2] | Ternary complex formation (FKBP12-PROTAC-VHL); Polyubiquitination; Proteasomal degradation. |
| Effect on FKBP12 Levels | Stabilization (often protects from thermal degradation). | Depletion (Degradation via 26S Proteasome). |
Pathway Visualization: Mechanism of Competition
The following diagram illustrates how Rapamycin rescues FKBP12 from PROTAC-mediated degradation by sterically occluding the ligand-binding site.
Caption: Rapamycin competes for the FKBP12 pocket, preventing PROTAC binding and subsequent VHL recruitment.
Experimental Protocol: The "Rescue" Assay
This protocol is designed to validate target engagement.[3] If the degradation is on-target, pre-treatment or co-treatment with Rapamycin should prevent FKBP12 loss in a dose-dependent manner.
Reagents Required
-
Target Cells: HEK293T or HeLa (High endogenous FKBP12 expression).[4]
-
PROTAC: PROTAC FKBP Degrader-3 (Resuspend in DMSO to 10 mM stock).
-
Competitor: Rapamycin (Resuspend in DMSO to 10 mM stock).
-
Detection: Anti-FKBP12 Antibody (e.g., Abcam ab2918) and GAPDH/Actin loading control.
Step-by-Step Workflow
Phase 1: Determine DC50 of PROTAC Before running a competition assay, you must establish the degradation capacity of the PROTAC alone.
-
Seed cells in 6-well plates (0.5 x 10^6 cells/well).
-
Treat with PROTAC FKBP Degrader-3 (0, 1, 10, 100, 1000 nM) for 16–24 hours.
-
Goal: Identify the concentration that induces ~80-90% degradation (
). Typically, this is 100–250 nM for this compound.
Phase 2: The Competition (Rescue) Experiment
-
Seeding: Seed cells and allow them to adhere overnight.
-
Pre-Incubation (Crucial Step):
-
Treat cells with Rapamycin at increasing concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for 1 hour prior to PROTAC addition.
-
Rationale: This allows Rapamycin to saturate the FKBP12 binding pockets before the PROTAC enters.
-
-
PROTAC Addition:
-
Add PROTAC FKBP Degrader-3 at the fixed
concentration determined in Phase 1 (e.g., 250 nM) to all Rapamycin-treated wells. -
Include controls:
-
DMSO Only (Negative Control).
-
PROTAC Only (Positive Control for Degradation).
-
Rapamycin Only (Control for Rapamycin's effect on protein stability).
-
-
-
Incubation: Incubate for 16–24 hours.
-
Lysis & Western Blot: Lyse cells using RIPA buffer + Protease Inhibitors. Blot for FKBP12.[2][4][5][6][7]
Workflow Visualization
Caption: Sequential workflow for validating PROTAC specificity using Rapamycin competition.
Data Analysis & Interpretation
The success of this assay relies on observing the "Rescue Effect."
Expected Results Table
| Condition | Rapamycin (Conc.)[1][2][4][5][7][8][9] | PROTAC (Conc.)[3][7][10][11] | Expected FKBP12 Level | Interpretation |
| Vehicle | 0 | 0 | 100% (Baseline) | Normal protein expression. |
| Degradation | 0 | 250 nM | < 20% | Successful PROTAC-mediated degradation. |
| Partial Rescue | 100 nM | 250 nM | ~ 50% | Rapamycin begins to outcompete PROTAC. |
| Full Rescue | 10 µM | 250 nM | ~ 100% | Rapamycin fully occupies pockets; PROTAC cannot bind. |
| Stability Control | 10 µM | 0 | ≥ 100% | Rapamycin alone does not degrade FKBP12. |
Troubleshooting the "Hook Effect"
In some competition assays, very high concentrations of the PROTAC itself can prevent ternary complex formation (the "Hook Effect"). However, in this specific Rescue Assay , we are using a competitor (Rapamycin).
-
If no rescue is observed: The PROTAC may be degrading the target via a mechanism independent of the FK506-binding pocket (off-target), or the PROTAC affinity is significantly higher than Rapamycin (unlikely, as Rapamycin is a sub-nanomolar binder).
-
If FKBP12 levels increase above baseline: Rapamycin binding often stabilizes FKBP12, preventing its natural turnover. This validates that Rapamycin has engaged the target.
References
-
Ottis, P., et al. (2017).[1] "Assessing Different E3 Ligases for Small Molecule Induced Protein Ubiquitination and Degradation." ACS Chemical Biology, 12(10), 2570–2578.[1]
- Core reference for the structure and activity of VHL-recruiting FKBP degraders (Compound 10).
-
MedChemExpress. "PROTAC FKBP Degrader-3 (HY-135345) Product Information."
- Commercial source verifying the identity and mechanism of the specific product.
-
Banik, S. M., et al. (2020). "Lysosome-targeting chimeras for degradation of extracellular proteins." Nature, 584, 291–297.
- Provides broader context on competition assays for valid
-
Tebubio. "PROTAC FKBP Degrader-3 Product Data Sheet."
- Additional technical verification of the compound's VHL-recruiting mechanism.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA) [elifesciences.org]
- 8. repositorio.ufmg.br [repositorio.ufmg.br]
- 9. Effect of FKBP12-Derived Intracellular Peptides on Rapamycin-Induced FKBP–FRB Interaction and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC FKBP Degrader-3(Yale University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. blog.crownbio.com [blog.crownbio.com]
Comparative Analysis: PROTAC FKBP Degrader-3 Potency (DC50) & Selectivity
The following guide provides an in-depth technical comparison of PROTAC FKBP Degrader-3 against industry-standard alternatives (specifically the dTAG series and other FKBP degraders). It synthesizes experimental data, mechanistic insights, and validated protocols for researchers optimizing targeted protein degradation (TPD) assays.[1]
Executive Summary: The Technical Profile
PROTAC FKBP Degrader-3 (Commercial designation; chemically equivalent to Compound 10 from Ottis et al., 2017) is a heterobifunctional small molecule designed to induce the degradation of FKBP12-containing proteins. Unlike the widely used dTAG-13 , which recruits the Cereblon (CRBN) E3 ligase, Degrader-3 recruits the von Hippel-Lindau (VHL) E3 ligase.
This distinction is critical for experimental design: VHL-recruiting degraders often exhibit different kinetic profiles, tissue specificities, and "hook effect" thresholds compared to CRBN recruiters. Degrader-3 is primarily used as a chemical probe to validate VHL-mediated ubiquitination of FKBP fusions or endogenous FKBP12.
Core Specifications
-
E3 Ligase Recruited: VHL
-
Mechanism: Proteasome-mediated degradation via ternary complex formation (FKBP-PROTAC-VHL).
-
Primary Application: Proof-of-concept for VHL recruitment; comparison control for CRBN-based degraders.
Head-to-Head Performance Data
The following data aggregates DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values from comparative literature and product validation datasets.
| Feature | PROTAC FKBP Degrader-3 | dTAG-13 | dTAG-V-1 | MC-25B |
| E3 Ligase | VHL | CRBN | VHL | VHL (putative) / DCAF16 |
| Ligand Type | SLF-based (FKBP) | AP1867 (FKBP12^F36V) | AP1867 (FKBP12^F36V) | FKBP Ligand |
| Target Specificity | FKBP12 (WT & Fusions) | Selective for F36V Mutant | Selective for F36V Mutant | Endogenous FKBP12 |
| DC50 Value | ~100 – 250 nM | ~0.03 – 30 nM | ~5 – 50 nM | 350 nM (0.35 µM) |
| Dmax | >85% (at 1 µM) | >95% | >95% | 89% |
| Kinetics | Slower onset (1–4 hrs) | Rapid (30 min – 1 hr) | Rapid | Moderate |
| Key Reference | Ottis et al., 2017 | Nabet et al., 2018 | Nabet et al., 2020 | Li et al., 2020 |
Expert Insight on Data Interpretation
-
Potency Gap: dTAG-13 generally exhibits a lower DC50 (~30 nM) compared to Degrader-3 (~200 nM). This is often attributed to the rapid kinetics of CRBN-mediated ubiquitination versus VHL for this specific substrate.
-
Selectivity: dTAG-13 and dTAG-V-1 utilize a "bump-and-hole" strategy (AP1867 ligand binding F36V mutant), making them inert toward endogenous FKBP12. PROTAC FKBP Degrader-3 , utilizing a standard SLF ligand, may degrade endogenous FKBP12, which can act as a "sink," potentially shifting the apparent DC50 higher in cells with high endogenous FKBP levels.
Mechanistic Visualization
Understanding the ternary complex is essential for troubleshooting poor degradation. The diagram below illustrates the differential recruitment pathways.
Caption: Comparative mechanism of action. Degrader-3 recruits VHL to ubiquitinate FKBP targets, while dTAG-13 recruits CRBN. Note the selectivity of dTAG-13 for the F36V mutant.
Experimental Protocol: Determining DC50
To objectively measure DC50 for PROTAC FKBP Degrader-3, use the following self-validating Western Blot workflow. This protocol controls for the "Hook Effect" (reduced degradation at high concentrations).
Materials
-
Cell Line: HEK293T or HeLa (expressing FKBP-fusion protein if testing fusion degradation).
-
Compound: PROTAC FKBP Degrader-3 (Resuspend in DMSO to 10 mM stock).
-
Control: DMSO (Vehicle) and MG-132 (Proteasome inhibitor, 10 µM).
Step-by-Step Workflow
-
Seeding: Plate cells at 70% confluency in 6-well plates. Allow 24h adhesion.
-
Dose-Response Treatment:
-
Prepare serial dilutions in media (keeping DMSO < 0.1%).
-
Concentration Range: 0 (DMSO), 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 10 µM.
-
Critical Step: Include a 10 µM well + MG-132 to prove mechanism (rescue of degradation).
-
-
Incubation: Treat cells for 6–16 hours .
-
Note: VHL degraders often require longer incubation (up to 16h) compared to CRBN degraders (4h) to reach Dmax.
-
-
Lysis & Blotting:
-
Lyse in RIPA buffer + Protease Inhibitors.
-
Normalize protein concentration (BCA Assay).
-
Immunoblot for FKBP12 (or fusion tag) and GAPDH (Loading Control).
-
-
Quantification:
-
Densitometry (ImageJ/Li-Cor).
-
Calculate % degradation relative to DMSO.
-
Plot log[Concentration] vs. % Remaining. Fit to non-linear regression (4-parameter logistic) to derive DC50.
-
Workflow Diagram
Caption: Validated workflow for DC50 determination. The inclusion of an MG-132 rescue arm is mandatory to confirm proteasome dependence.
Discussion & Strategic Recommendations
When to Choose PROTAC FKBP Degrader-3?
While dTAG-13 is the gold standard for tagged protein degradation, PROTAC FKBP Degrader-3 is the superior choice when:
-
VHL Validation is Required: If your cell line has low CRBN expression or you are studying E3 ligase biology, Degrader-3 serves as the VHL-recruiting counterpart.
-
Tissue Specificity: VHL and CRBN have different expression profiles in vivo. Degrader-3 may be more effective in tissues where VHL is upregulated.
-
Avoiding CRBN Neosubstrates: CRBN modulators (IMiDs) can degrade off-targets like IKZF1/3. VHL recruiters generally have a "cleaner" off-target profile regarding neosubstrates, though they may suffer from higher molecular weight and solubility issues.
Troubleshooting Low Potency
If Degrader-3 shows a DC50 > 500 nM in your assay:
-
Check Endogenous FKBP12: High levels of endogenous FKBP12 can sequester the PROTAC. Consider using a higher concentration or switching to the dTAG system (F36V mutant) if possible.
-
Incubation Time: Extend treatment to 16–24 hours. VHL-mediated ubiquitination kinetics can be slower than CRBN.
References
-
Ottis, P., et al. (2017). Assessing Different E3 Ligases for Small Molecule Induced Protein Ubiquitination and Degradation.[7] ACS Chemical Biology, 12(10), 2570-2578.[7] (Source of "Compound 10" / Degrader-3).
-
[Link]
-
-
Nabet, B., et al. (2018). The dTAG system for immediate and target-specific protein degradation. Nature Chemical Biology, 14, 431–441.
-
[Link]
-
-
Nabet, B., et al. (2020). Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules. Nature Communications, 11, 4687.
-
[Link]
-
-
Li, Z., et al. (2020). Discovery of a Potent and Specific Probe for the Inducible Degradation of FKBP12. Cell Chemical Biology. (Context for MC-25B and other FKBP degraders).
-
[Link]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted Protein Degradation Tools: Overview and Future Perspectives | MDPI [mdpi.com]
- 5. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
CRISPR-Cas9 Validation of PROTAC FKBP Degrader-3 Targets: A Comparative Technical Guide
Executive Summary
FKBP Degrader-3 represents a specialized class of heterobifunctional small molecules designed to degrade proteins fused with an FKBP12 domain (often the destabilized FKBP12F36V mutant). Unlike the widely cited dTAG-13 (which recruits Cereblon), FKBP Degrader-3 recruits the Von Hippel-Lindau (VHL) E3 ligase to ubiquitinate and degrade the target fusion protein.
This guide details the CRISPR-Cas9 Knock-In (KI) methodology required to validate these targets. By inserting the FKBP tag into the endogenous genomic locus of a target protein, researchers create a physiologically relevant system that avoids the artifacts of plasmid overexpression. This approach is the gold standard for validating "undruggable" targets before high-throughput screening.
Part 1: The Mechanistic Landscape
The FKBP Degrader-3 System
The system relies on a ternary complex formation. You are not degrading endogenous FKBP12; you are using an FKBP tag as a "handle" to drag your Protein of Interest (POI) to the proteasome.
-
The Anchor: FKBP12 (or FKBP12F36V) fused to your POI via CRISPR KI.
-
The Executioner: The VHL E3 ligase complex, which ubiquitinates lysine residues on the POI-FKBP fusion.
Mechanism of Action Diagram
Caption: The Ternary Complex. FKBP Degrader-3 bridges the FKBP-tagged target and VHL, inducing ubiquitination.
Part 2: Comparative Analysis
Why use CRISPR Knock-In with FKBP Degrader-3 versus traditional validation methods?
| Feature | CRISPR KI + FKBP Degrader-3 | Plasmid Overexpression (dTAG) | RNAi (siRNA/shRNA) | Small Molecule Inhibitor |
| Physiological Relevance | High (Endogenous promoter/levels) | Low (Artificial overexpression) | Medium (Endogenous, but mRNA level) | High (Endogenous protein) |
| Kinetics | Rapid (1–4 hours) | Rapid (1–4 hours) | Slow (24–72 hours) | Rapid (Minutes) |
| Selectivity | High (Bio-orthogonal tag) | Medium (Overexpression artifacts) | Low (Off-target seed effects) | Variable (Often promiscuous) |
| Reversibility | Yes (Washout restores protein) | Yes | No (Requires resynthesis) | Yes |
| Complete Loss? | Tunable (Dose-dependent) | Variable | Rarely (Residual protein remains) | Inhibits function, not presence |
Expert Insight: RNAi often fails to remove the protein entirely, leaving "scaffolding" functions intact. FKBP Degrader-3 physically destroys the protein, mimicking a genetic knockout but with the speed of a drug.
Part 3: Experimental Workflow (The Protocol)
Phase 1: CRISPR-Cas9 Knock-In of FKBP Tag
Goal: Insert the FKBP12F36V sequence immediately upstream (N-term) or downstream (C-term) of your target gene's ORF.
Step 1: Design
-
gRNA Selection: Design sgRNAs overlapping the start (ATG) or stop codon. Use tools like CHOPCHOP or Synthego.
-
Criterion: Efficiency > 50% (Indel score); Off-target score > 90.
-
-
Donor Template (HDR): Construct a plasmid or ssODN containing:
-
Left Homology Arm (LHA): ~600–800bp upstream of insertion.
-
Tag Sequence: FKBP12F36V coding sequence + Linker (e.g., 2xGGGGS).
-
Selection Marker (Optional but recommended): Puromycin/Neomycin resistance driven by an IRES or P2A sequence (for endogenous expression linkage).
-
Right Homology Arm (RHA): ~600–800bp downstream.
-
Critical: Mutate the PAM site in the donor to prevent Cas9 from cutting the repaired sequence.
-
Step 2: Transfection & Selection
-
Electroporation: Co-transfect Cas9 RNP (Ribonucleoprotein) complex + Donor Template into target cells (e.g., HEK293, HeLa).
-
Ratio: 1:1 molar ratio for RNP; 2 µg donor plasmid per 1M cells.
-
-
Selection: 48 hours post-transfection, treat with antibiotic (e.g., Puromycin 1 µg/mL) for 3–5 days to select for integrants.
-
Genotyping: Perform Junction PCR (One primer outside homology arm, one inside tag) to confirm integration.
Phase 2: Validation of Degradation
Goal: Confirm FKBP Degrader-3 works on your specific target.
-
Seed Cells: Plate verified KI cells at 70% confluency.
-
Treatment:
-
Dose Response: Treat with FKBP Degrader-3 (0, 10, 100, 500, 1000 nM) for 4 hours.
-
Time Course: Treat with optimal dose (e.g., 250 nM) for 0, 1, 2, 4, 8, 24 hours.
-
-
Lysis: Lyse in RIPA buffer + Protease/Phosphatase inhibitors.
-
Western Blot: Probe for the Target Protein.
-
Success Criteria: >80% reduction in band intensity relative to DMSO control.
-
Hook Effect Check: If degradation decreases at high concentrations (e.g., >1 µM), this confirms the PROTAC mechanism (binary complexes outcompete ternary complexes).
-
Phase 3: Specificity Controls (The "Trust" Factor)
Scientific Integrity requires proving the phenotype is VHL-dependent.
-
VHL Competition: Co-treat with VHL Ligand 1 (or high dose free VHL ligand) + FKBP Degrader-3.
-
Result: Degradation should be BLOCKED (competitor prevents E3 recruitment).
-
-
Proteasome Inhibition: Pre-treat with MG-132 (10 µM) for 1 hour, then add FKBP Degrader-3.
-
Result: Degradation should be BLOCKED (proves proteasome dependence).
-
Workflow Diagram
Caption: Step-by-step workflow from in silico design to protein degradation readout.
Part 4: Troubleshooting & Optimization
The "Hook Effect"
If you observe degradation at 100 nM but protein levels return to normal at 5 µM, do not discard the compound. This is the "Hook Effect," a hallmark of PROTACs. At high concentrations, the degrader saturates both the POI and the E3 ligase separately, preventing them from meeting.
-
Action: Lower the dosage to the sweet spot (usually 100–500 nM).
Lack of Degradation
If the FKBP tag is inserted but FKBP Degrader-3 fails to degrade:
-
Steric Hindrance: The FKBP tag might be buried in the protein structure.
-
Solution: Move the tag to the other terminus (N-term vs C-term) or increase linker length between POI and FKBP.
-
-
VHL Levels: The cell line might have low endogenous VHL expression.
-
Solution: Switch to a CRBN-recruiting system (e.g., dTAG-13) or verify VHL expression via Western blot.
-
Off-Target Effects
While FKBP Degrader-3 is specific to the FKBP tag, high doses can cause non-specific stress.
-
Control: Always use a "dummy" non-degradable compound (e.g., FKBP ligand only) or a cell line expressing the FKBP-POI but treated with DMSO to normalize data.
References
-
Nabet, B. et al. (2018).[6] The dTAG system for immediate and target-specific protein degradation.[6][7] Nature Chemical Biology, 14, 431–441.[6] Link
-
Ottis, P. et al. (2017).[1] Assessing Different E3 Ligases for Small Molecule Induced Protein Ubiquitination and Degradation. ACS Chemical Biology, 12(10), 2570–2578.[1] Link
-
MedChemExpress. (n.d.). PROTAC FKBP Degrader-3 Product Datasheet. MedChemExpress. Link
-
Winter, G. E. et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation.[6] Science, 348(6241), 1376-1381. Link
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. PROTAC FKBP Degrader-3(Yale University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficient CRISPR/Cas9 Knock-in Approaches for Manipulation of Endogenous Genes in Human B Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling PROTAC FKBP Degrader-3
Definitive Safety & Handling Guide: PROTAC FKBP Degrader-3
As a Senior Application Scientist, my primary goal is to ensure you can harness the full potential of our advanced chemical tools, like PROTAC FKBP Degrader-3, with the utmost confidence and safety. This guide moves beyond a simple checklist; it provides a framework for risk assessment and establishes best practices rooted in the principles of chemical hygiene and potent compound handling. The procedures outlined here are designed to protect you, your colleagues, and the integrity of your research.
Understanding the Compound: A Profile of Potency
PROTAC FKBP Degrader-3 is a heterobifunctional molecule designed for targeted protein degradation. It operates by forming a ternary complex between the FKBP protein of interest and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of FKBP.[1][2][3] This catalytic mode of action means a single PROTAC molecule can trigger the destruction of multiple target proteins, making it a highly potent and specific research tool.[4]
However, this high potency necessitates a stringent approach to handling. While comprehensive toxicological data for novel research compounds is often unavailable, its potent biological activity at nanomolar concentrations requires that we treat it as a Highly Potent Active Pharmaceutical Ingredient (HPAPI) .[2][4]
| Property | Data | Source |
| Chemical Name | PROTAC FKBP Degrader-3 | [1] |
| CAS Number | 2079056-43-0 | [1][4][5] |
| Molecular Formula | C68H90N6O17S | [1][4][5] |
| Molecular Weight | 1295.54 g/mol | [4][5] |
| Appearance | Off-white to light yellow solid | [2] |
| Storage | Solid: -20°C under nitrogen. Solution: -80°C (6 months) | [2][4] |
The Core Directive: A Hierarchy of Controls
For potent compounds without established Occupational Exposure Limits (OELs), we must adopt a risk-based approach. The most effective framework for this is the Hierarchy of Controls . This strategy prioritizes safety measures, starting with the most effective and reliable methods before resorting to personal protective equipment (PPE). PPE is essential, but it is the last line of defense.
Caption: Workflow for preparing a stock solution of PROTAC FKBP Degrader-3.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Preparation:
-
Don all required PPE as specified for "Weighing Solid" in the table above.
-
Prepare your workspace by lining the ventilated balance enclosure and chemical fume hood with disposable bench paper.
-
Assemble all necessary items: the vial of PROTAC FKBP Degrader-3, a tared microcentrifuge tube, high-quality anhydrous DMSO, calibrated pipettes, and a designated hazardous waste container. [4]2. Weighing (in Ventilated Balance Enclosure):
-
Gently tap the vial to settle the powder.
-
Using a clean spatula, carefully transfer a small amount of powder to the tared microcentrifuge tube on the analytical balance. Aim for approximately 1.3 mg. Record the exact weight.
-
Rationale: Performing this in a VBE is critical to contain any dust generated during transfer.
-
-
Solubilization (in Chemical Fume Hood):
-
Move the sealed tube containing the weighed powder to the chemical fume hood.
-
Based on the molecular weight (1295.54), calculate the precise volume of DMSO needed for a 10 mM solution. (e.g., for 1.30 mg, add 100.3 µL of DMSO).
-
Add the calculated volume of DMSO to the tube.
-
Cap the tube securely and vortex. If needed, use an ultrasonic bath to ensure complete dissolution. [4]4. Storage:
-
Clearly label the stock solution with the compound name, exact concentration, solvent, preparation date, and your initials.
-
Store the stock solution at -80°C for long-term stability. [2]
-
Decontamination and Disposal Plan
Proper cleanup and disposal are critical to prevent unintended exposure and environmental contamination.
-
Decontamination:
-
At the end of each work session, thoroughly wipe down all surfaces (fume hood, VBE, benchtop) and equipment with 70% ethanol or another appropriate solvent. [6] * Place all contaminated disposable materials (gloves, bench paper, pipette tips, weigh paper) directly into a clearly labeled hazardous chemical waste bag or container. [7]* Waste Disposal:
-
Solid Waste: All contaminated disposables must be collected as hazardous chemical waste.
-
Liquid Waste: Unused stock solutions and contaminated media should be collected in a designated hazardous liquid waste container. Never pour this waste down the drain. [8][9] * Disposal Method: All waste streams must be disposed of through your institution's environmental health and safety office, typically via high-temperature incineration for potent pharmaceutical compounds. [10][11] By adhering to this comprehensive guide, you can confidently and safely integrate PROTAC FKBP Degrader-3 into your research, ensuring both the protection of laboratory personnel and the generation of high-quality, reproducible data.
-
References
-
How to Handle Research Compounds Safely. (2025, September 5). Maxed Out Compounds. [Link]
-
Occupational exposure banding. Wikipedia. [Link]
-
Occupational Exposure Banding. (2024, December 3). Centers for Disease Control and Prevention. [Link]
-
Naumann, B. D., et al. (2020, November 2). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. Journal of Occupational and Environmental Hygiene. [Link]
-
Destruction of Pharmaceutical Products: Safe Disposal Methods and Regulations Explained. Daniels Health. [Link]
-
Occupational exposure banding and workplace chemicals. (2019, October 28). ISHN. [Link]
-
Potent compound safety in the laboratory. (2026, February 17). Teknoscienze. [Link]
-
Handling & Processing of Potent Compounds: A Holistic Approach. IPS. [Link]
-
Exposure Banding. American Industrial Hygiene Association (AIHA). [Link]
-
Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. [Link]
-
PROTAC FKBP Degrader-3 - 50 mg. Tebubio. [Link]
-
Pharmaceutical Waste Disposal & Containers: A Complete Guide. (2025, March 7). Daniels Health. [Link]
-
Types of Pharmaceutical Waste and How to Dispose of Them. VLS. [Link]
-
Managing Risks with Potent Pharmaceutical Products. Pharmaceutical Processing World. [Link]
Sources
- 1. PROTAC FKBP Degrader-3, 2079056-43-0 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tebubio.com [tebubio.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. xcessbio.com [xcessbio.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. maxedoutcompounds.com [maxedoutcompounds.com]
- 9. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 10. Destruction of Pharmaceutical Products: Safe Disposal Methods and Regulations Explained [integrityrecycling.net]
- 11. securewaste.net [securewaste.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
